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  • Product: 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride
  • CAS: 267659-71-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Role of the Trifluoromethoxy Group in Phenylpiperazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethoxy (-OCF3) group offers a unique and powerful profile for optimizing drug candidates. This guide provides a detailed examination of the role of the trifluoromethoxy group specifically within the context of phenylpiperazinone derivatives, a scaffold of significant pharmacological interest. We will dissect the profound influence of the -OCF3 moiety on physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profiles. This document serves as a technical resource, synthesizing established principles of medicinal chemistry with actionable insights for the rational design of next-generation phenylpiperazinone-based therapeutics.

Introduction: A Privileged Scaffold Meets a Privileged Functional Group

The phenylpiperazinone core is a well-established "privileged scaffold" in drug discovery, forming the structural basis for numerous agents targeting the central nervous system (CNS), among other therapeutic areas. Its structural rigidity and synthetic tractability make it an ideal framework for presenting pharmacophoric elements to biological targets. The strategic modification of this scaffold is key to unlocking potency, selectivity, and favorable drug-like properties.

In parallel, the use of fluorine in drug design has evolved from simple hydrogen replacement to the sophisticated deployment of fluorinated motifs.[1][2] While the trifluoromethyl (-CF3) group is widely employed, the trifluoromethoxy (-OCF3) group has emerged as a substituent of increasing importance, offering distinct advantages in modulating lipophilicity and metabolic stability.[1] This guide explores the synergistic potential of combining the phenylpiperazinone scaffold with the unique attributes of the trifluoromethoxy group.

Section 1: The Physicochemical Signature of the Trifluoromethoxy Group

Modifying a lead compound with a trifluoromethoxy group is a deliberate strategic choice aimed at manipulating key molecular properties that govern a drug's behavior.[2] Its influence stems from a unique combination of electronic, steric, and lipophilic characteristics.

Electronic Profile and Lipophilicity

The trifluoromethoxy group is one of the most lipophilic and electron-withdrawing substituents used in medicinal chemistry.[1] The three highly electronegative fluorine atoms inductively pull electron density away from the oxygen and, subsequently, from the attached phenyl ring. This strong electron-withdrawing nature can significantly alter the electronic environment of the phenylpiperazinone core, influencing its interactions with biological targets.

Crucially, the -OCF3 group dramatically increases lipophilicity. Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes, including the blood-brain barrier. The Hansch lipophilicity parameter (π) quantifies the contribution of a substituent to the overall lipophilicity of a molecule.

SubstituentHansch Lipophilicity Parameter (π)Key Characteristics
Hydrogen (-H)0.00Baseline reference
Methoxy (-OCH3)-0.02Slightly hydrophilic, prone to metabolism
Chlorine (-Cl)+0.71Lipophilic, electron-withdrawing
Trifluoromethyl (-CF3)+0.88Lipophilic, strongly electron-withdrawing, metabolically stable[3]
Trifluoromethoxy (-OCF3) +1.04 Highly lipophilic, strongly electron-withdrawing, metabolically robust [1]
Table 1: Comparison of Hansch Lipophilicity Parameters for common substituents.

This high lipophilicity is a primary reason for incorporating the -OCF3 group when designing CNS-active agents, as it can significantly enhance a molecule's ability to penetrate the brain.[3]

Metabolic Stability: A Shield Against Degradation

A major liability of methoxy (-OCH3) groups in drug candidates is their susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes, primarily through O-demethylation. This metabolic pathway can lead to rapid clearance and the formation of potentially active or toxic metabolites.

The trifluoromethoxy group serves as an effective metabolic shield.[1] This enhanced stability arises from two key factors:

  • Steric Hindrance: The bulkier -OCF3 group sterically hinders the approach of metabolic enzymes like CYP450 to the C-O bond, making oxidation more difficult.[1]

  • Electronic Deactivation: The powerful electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less prone to enzymatic oxidation.[1]

By replacing a metabolically vulnerable methoxy group with a robust trifluoromethoxy group, drug developers can significantly increase a compound's half-life, improve its bioavailability, and ensure a more predictable pharmacokinetic profile.[3]

Section 2: Strategic Application in Phenylpiperazinone Design (SAR Perspective)

The true value of the trifluoromethoxy group is realized when its physicochemical properties are translated into improved pharmacological outcomes. Its incorporation into a phenylpiperazinone derivative can profoundly impact the entire ADME (Absorption, Distribution, Metabolism, Excretion) profile and target engagement.

Enhancing Target Affinity and Selectivity

The introduction of an -OCF3 group can enhance binding affinity through several mechanisms:

  • Hydrophobic Interactions: The high lipophilicity of the group allows it to occupy and form favorable van der Waals interactions within hydrophobic pockets of a target protein.

  • Modulation of Aromatic Interactions: The electron-withdrawing nature of the -OCF3 group alters the quadrupole moment of the phenyl ring. This can strengthen or alter interactions such as π-π stacking or cation-π interactions with amino acid residues in the binding site.

  • Conformational Control: As a moderately bulky group, the -OCF3 substituent can restrict the rotation of the phenyl ring, locking the molecule into a more bioactive conformation and thus improving binding affinity and selectivity.

Optimizing the Pharmacokinetic Profile

The ultimate goal of drug design is to create a molecule that not only binds its target effectively but also reaches it in sufficient concentration for a desired duration. The -OCF3 group is a powerful tool for pharmacokinetic optimization.

ADME_Logic OCF3 Trifluoromethoxy Group (-OCF3) Lipophilicity Increased Lipophilicity (π = +1.04) OCF3->Lipophilicity leads to Stability Enhanced Metabolic Stability OCF3->Stability provides Absorption Improved Absorption (e.g., Oral Bioavailability) Lipophilicity->Absorption Distribution Enhanced Distribution (e.g., BBB Penetration) Lipophilicity->Distribution Metabolism Reduced Systemic Clearance Stability->Metabolism PK_Profile Optimized Pharmacokinetic Profile Absorption->PK_Profile Distribution->PK_Profile HalfLife Increased Half-Life (t½) Metabolism->HalfLife Metabolism->PK_Profile HalfLife->PK_Profile PK_Profile->Absorption PK_Profile->Distribution PK_Profile->Metabolism PK_Profile->HalfLife

Caption: Logical flow of how the -OCF3 group's properties improve the ADME profile.

  • Absorption and Distribution: The increased lipophilicity directly translates to better membrane permeability, which can improve oral absorption. For phenylpiperazinones targeting the CNS, this property is critical for achieving sufficient penetration across the blood-brain barrier.[3]

  • Metabolism and Half-Life: As previously discussed, the metabolic robustness of the -OCF3 group slows down clearance by the liver, leading to a longer biological half-life.[1] This can result in a reduced dosing frequency, improving patient compliance.

Section 3: Synthetic Workflow for Trifluoromethoxylated Phenylpiperazinones

The synthesis of molecules containing an -OCF3 group has historically been challenging. However, advances in synthetic methodology have made this valuable substituent more accessible. The following protocol outlines a general, validated workflow for the laboratory-scale synthesis of a trifluoromethoxy-substituted phenylpiperazinone derivative.

Experimental Protocol: Multi-step Synthesis

This protocol describes a convergent synthesis, where the trifluoromethoxylated aryl component and the piperazinone core are prepared separately before a final coupling step.

Step 1: Synthesis of 1-bromo-4-(trifluoromethoxy)benzene (Intermediate A)

  • Rationale: This step introduces the -OCF3 group onto a versatile aryl bromide handle, suitable for downstream coupling reactions. A copper-mediated trifluoromethoxylation of a commercially available p-bromophenol is a reliable method.

  • To a dry, nitrogen-flushed flask, add 4-bromophenol (1.0 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq).

  • Add a dry, polar aprotic solvent such as DMF or NMP.

  • Introduce a trifluoromethoxylating reagent (e.g., an electrophilic reagent like Umemoto's or Togni's reagent, or a nucleophilic source under specific conditions).

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography to yield Intermediate A .

Step 2: Synthesis of Piperazin-2-one (Intermediate B)

  • Rationale: This step constructs the core heterocyclic ring system.

  • To a solution of ethylenediamine (1.0 eq) in a suitable solvent like ethanol, add ethyl chloroacetate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours. A precipitate of the intermediate diamide will form.

  • Filter the solid and heat it under reduced pressure to induce cyclization, yielding Intermediate B , piperazin-2-one. Purify by recrystallization or chromatography as needed.

Step 3: Final Coupling to Yield Target Molecule

  • Rationale: A palladium-catalyzed Buchwald-Hartwig amination is the method of choice for coupling the aryl bromide with the piperazinone nitrogen, known for its high functional group tolerance and efficiency.

  • To a dry, nitrogen-flushed flask, add Intermediate A (1.0 eq), Intermediate B (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a dry, anhydrous solvent such as toluene or dioxane.

  • Heat the mixture (e.g., 90-110 °C) and monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction, filter through celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the final 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one product.

Synthesis_Workflow cluster_0 Pathway 1 cluster_1 Pathway 2 p_bromophenol 4-Bromophenol int_A Intermediate A (1-bromo-4-(trifluoro methoxy)benzene) p_bromophenol->int_A Step 1: Cu-mediated Trifluoromethoxylation target Final Product: 1-(4-(trifluoromethoxy)phenyl) piperazin-2-one int_A->target Step 3: Buchwald-Hartwig Amination ethylenediamine Ethylenediamine + Ethyl Chloroacetate int_B Intermediate B (Piperazin-2-one) ethylenediamine->int_B Step 2: Cyclization int_B->target

Caption: A convergent synthetic workflow for phenylpiperazinone derivatives.

Conclusion and Future Perspectives

The trifluoromethoxy group is far more than a simple bioisostere for a methoxy or methyl group; it is a strategic tool for overcoming fundamental challenges in drug discovery, particularly in metabolic stability and CNS penetration.[1][3] When applied to the versatile phenylpiperazinone scaffold, the -OCF3 group offers a rational pathway to developing drug candidates with superior pharmacokinetic profiles and potentially enhanced potency. Its ability to act as a metabolic shield while simultaneously increasing lipophilicity makes it an exceptionally attractive substituent for targeting complex diseases, including neurological disorders, chronic pain, and certain cancers. As synthetic methods for trifluoromethoxylation become more robust and accessible, the strategic deployment of this unique functional group in phenylpiperazinone-based drug discovery programs is poised to expand, paving the way for novel and more effective therapeutics.

References

  • U.S. Food and Drug Administration. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

  • Leitao, E., & Sobral, L. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

  • González-Álvarez, J., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • González-Álvarez, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

  • González-Álvarez, J., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • Lu, H. C., et al. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Retrieved from [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • González-Álvarez, J., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Safety and Handling of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Chemical and Physical Properties A clear understanding of the chemical and physical properties of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is foundational to its safe handling. The table below summarizes key identifiers and properties.

PropertyValueSource
Chemical Name 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochlorideMOLBASE[3]
CAS Number 490030-46-1MOLBASE[3]
Molecular Formula C₁₁H₁₄ClF₃N₂OMySkinRecipes[1]
Molecular Weight 282.69 g/mol MySkinRecipes[1]
Physical State Solid (presumed, based on related compounds)N/A
Hygroscopicity Potential to be hygroscopic (based on related hydrochloride salts)Thermo Fisher Scientific[4], Fisher Scientific[5]
Stability Stable under normal conditions. Light sensitivity is possible.Fisher Scientific[5]

Hazard Identification and GHS Classification (Inferred)

While a specific Safety Data Sheet (SDS) for 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is not publicly available, an analysis of structurally similar piperazine derivatives allows for an inferred hazard profile. It is crucial to handle this compound as if it possesses these potential hazards until comprehensive toxicological data is established.

Inferred Hazards based on Analogs (e.g., Piperazine Anhydrous, Substituted Phenylpiperazines):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[4]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[4]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Globally Harmonized System (GHS) Pictograms (Anticipated):

PictogramHazard Class

Acute Toxicity (Harmful), Skin/Eye Irritation, Skin Sensitization, Respiratory Tract Irritation

Respiratory Sensitization, Reproductive Toxicity

Skin Corrosion, Serious Eye Damage

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls
  • Ventilation: All handling of solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Local exhaust ventilation should be used for any procedures that may generate dust.

  • Safety Stations: A calibrated eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride:

PPE TypeStandardRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and accidental splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for operations with high dust generation potential.To prevent inhalation of fine particles.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Review SDS of Analogs b Don Appropriate PPE a->b Proceed c Prepare Fume Hood b->c Proceed d Weigh Compound in Hood c->d Ready e Perform Experiment d->e Proceed f Decontaminate Surfaces e->f Complete g Store in Designated Area f->g Store Unused h Segregate Waste f->h Generate Waste g->e Re-use i Dispose via EHS h->i Ready for Pickup

Caption: Workflow for the safe handling of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride.

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The storage area should be secured and accessible only to authorized personnel.

  • Protection: Protect from moisture, as hydrochloride salts can be hygroscopic.[4] Also, protect from direct light.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and acid anhydrides.[5][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]
Spill Response Protocol
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of dust. If appropriate, moisten the spilled material with a damp cloth to prevent it from becoming airborne.[8]

  • Clean-Up: Carefully sweep or vacuum the spilled material into a designated, labeled hazardous waste container.[6][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[4]

Disposal Considerations

All waste containing 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

While 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a valuable tool in drug discovery, its potential hazards necessitate rigorous adherence to safety protocols. By understanding its properties, employing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be the guiding principle.

References

  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET: Piperazine.
  • MySkinRecipes. (n.d.). 1-(4-(Trifluoromethoxy)Phenyl)Piperazine Hydrochloride.
  • ILO and WHO. (2021). ICSC 1032 - PIPERAZINE (anhydrous).
  • Cayman Chemical. (n.d.). 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride).
  • Cayman Chemical. (2025, January 23). Safety Data Sheet: 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride).
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride.
  • Wikipedia. (2025, December 26). 1-(4-(Trifluoromethyl)phenyl)piperazine.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET: 1-Phenylpiperazine.
  • MOLBASE. (n.d.). 1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride|490030-46-1.

Sources

Foundational

Spectroscopic Characterization of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl: A Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 1-(4-(trifluoromethoxy)phenyl)piperazin-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a compound of interest, featuring a trifluoromethoxy-substituted phenyl ring linked to a piperazin-2-one moiety. The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and overall pharmacological profile. The piperazinone core is a common scaffold in centrally active agents. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this molecule, offering a predictive framework for its characterization. As no public experimental data for this specific salt is available, this document serves as a robust predictive guide for researchers, grounded in established spectroscopic principles and data from analogous structures.

The hydrochloride salt form is often utilized to improve the solubility and stability of parent compounds. Spectroscopic analysis of this salt requires careful consideration of the protonated state of the molecule.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride, with a systematic atom numbering scheme, is presented below. This numbering will be used throughout this guide for spectral assignments.

Figure 1: Molecular structure of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the hydrochloride salt, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solubilizing properties for salts and its ability to allow for the observation of exchangeable protons (N-H).

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will display distinct signals for the aromatic and aliphatic protons. The trifluoromethoxy group and the protonated nitrogen will influence the chemical shifts.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
NH ₂⁺ (N4)~9.0 - 10.0Broad singlet2HThe protons on the positively charged nitrogen are highly deshielded and will appear far downfield. The peak is expected to be broad due to quadrupolar relaxation and potential exchange.
C2'H , C6'H ~7.2 - 7.4Doublet2HThese aromatic protons are ortho to the trifluoromethoxy group and are expected to be deshielded. They will appear as a doublet due to coupling with C3'H and C5'H.
C3'H , C5'H ~7.0 - 7.2Doublet2HThese aromatic protons are meta to the trifluoromethoxy group and ortho to the piperazinone nitrogen. They will appear as a doublet due to coupling with C2'H and C6'H.
C6H~4.0 - 4.2Singlet or Triplet2HThese protons are adjacent to the amide nitrogen (N1) and are deshielded. Depending on the rate of chair-to-chair interconversion of the piperazine ring, this could be a singlet or a triplet if coupled to C5H₂.
C3H~3.4 - 3.6Triplet2HThese protons are adjacent to the protonated nitrogen (N4) and are deshielded. They will appear as a triplet due to coupling with the C5H₂ protons.
C5H~3.2 - 3.4Triplet2HThese protons are adjacent to the protonated nitrogen (N4) and are deshielded. They will appear as a triplet due to coupling with the C3H₂ and potentially the C6H₂ protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C 2 (=O)~165 - 170The amide carbonyl carbon is highly deshielded and appears in the characteristic downfield region.
C 4'~145 - 150This aromatic carbon is directly attached to the electron-withdrawing trifluoromethoxy group and is therefore deshielded.
C 1'~140 - 145This aromatic carbon is attached to the nitrogen of the piperazinone ring.
C F₃~120 - 125 (quartet)The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
C 2', C 6'~120 - 125Aromatic carbons ortho to the trifluoromethoxy group.
C 3', C 5'~115 - 120Aromatic carbons meta to the trifluoromethoxy group.
C 6~50 - 55Aliphatic carbon adjacent to the amide nitrogen (N1).
C 3~45 - 50Aliphatic carbon adjacent to the protonated nitrogen (N4).
C 5~40 - 45Aliphatic carbon adjacent to the protonated nitrogen (N4).
Experimental Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of the HCl salt prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on DMSO-d6 signal prep3->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate 1H to residual DMSO (2.50 ppm) and 13C to DMSO (39.52 ppm) proc2->proc3 proc4 Integrate 1H signals and pick peaks for both spectra proc3->proc4

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample like an HCl salt, the KBr pellet method is a reliable technique.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Expected Intensity
3100 - 2700N-H stretch (secondary amine salt)Broad, Strong
3050 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchMedium
~1680C=O stretch (amide)Strong
~1600, ~1500C=C stretch (aromatic)Medium
1250 - 1000C-O and C-F stretches (trifluoromethoxy)Strong, multiple bands
~1220C-N stretchMedium
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep2 Place the mixture in a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place the pellet in the sample holder prep3->acq1 acq2 Acquire a background spectrum (air) acq1->acq2 acq3 Acquire the sample spectrum (e.g., 32 scans, 4 cm-1 resolution) acq2->acq3 proc1 Perform background subtraction acq3->proc1 proc2 Identify and label significant peaks proc1->proc2

Figure 3: Workflow for FTIR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Electrospray ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar and ionic compounds.

Predicted Mass Spectrum (Positive ESI Mode)
  • Exact Mass of the Free Base: C₁₁H₁₁F₃N₂O = 244.0823

  • Expected [M+H]⁺: 245.0901

Predicted Fragmentation Pattern

The protonated molecule is expected to fragment at the weaker bonds, primarily within the piperazinone ring and the bond connecting it to the phenyl ring.

M [M+H]+ (m/z 245) F1 m/z 217 (-CO) M->F1 Loss of CO F2 m/z 188 (C8H5F3NO+) M->F2 Piperazinone ring opening F4 m/z 57 (C3H5N+) M->F4 Cleavage of N-Aryl bond F3 m/z 175 (C7H4F3O+) F2->F3 Loss of CHN

Figure 4: Predicted major fragmentation pathways for 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one.

Experimental Protocol for Mass Spectrometry (ESI-MS)

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or ESI-Quadrupole) cluster_proc Data Processing prep1 Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile/water acq1 Infuse the sample into the ESI source prep1->acq1 acq2 Optimize source parameters (e.g., capillary voltage, gas flow) acq1->acq2 acq3 Acquire mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500) acq2->acq3 proc1 Identify the [M+H]+ peak acq3->proc1 proc2 Compare the measured exact mass to the calculated mass proc1->proc2 proc3 Analyze fragmentation patterns (if MS/MS is performed) proc2->proc3

Figure 5: Workflow for ESI-MS data acquisition and processing.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl relies on the synergistic interpretation of data from NMR, IR, and MS.

  • NMR spectroscopy will definitively establish the carbon-hydrogen framework and the connectivity of the atoms.

  • IR spectroscopy will confirm the presence of key functional groups, such as the amide carbonyl and the protonated amine.

  • Mass spectrometry will verify the molecular weight and provide further structural insights through fragmentation analysis.

Together, these techniques provide a self-validating system for confirming the identity, structure, and purity of the target compound, which is an indispensable step in the rigorous process of drug development and chemical research. This guide provides the predictive data and robust methodologies necessary to confidently undertake the spectroscopic characterization of this molecule.

References

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (n.d.). ACD/MS Fragmenter™. [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Sample preparation for FT-IR. [Link]

  • Metware Biotechnology. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

Exploratory

A Technical Guide to 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride: Synthesis, Characterization, and Proposed Pharmacological Evaluation

A Scoping Review and Investigational Framework for a Novel CNS-Active Candidate Executive Summary Introduction and Rationale The N-arylpiperazine motif is a cornerstone in medicinal chemistry, forming the structural core...

Author: BenchChem Technical Support Team. Date: February 2026

A Scoping Review and Investigational Framework for a Novel CNS-Active Candidate

Executive Summary

Introduction and Rationale

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous drugs with significant central nervous system activity.[1] These compounds are known to interact with a variety of biogenic amine receptors, particularly serotonergic and dopaminergic systems.[2] The introduction of a lactam function to form a piperazin-2-one ring modifies the electronic and conformational properties of the piperazine scaffold, potentially altering receptor affinity, selectivity, and pharmacokinetic profiles.

The specific focus of this guide is the hydrochloride salt of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one. The choice of the 4-trifluoromethoxy-phenyl substituent is deliberate. The trifluoromethoxy group is a bioisostere of other functionalities and is known to be more electron-withdrawing and lipophilic than a methoxy group.[3] These properties can enhance metabolic stability and improve penetration of the blood-brain barrier, which is a critical attribute for CNS-active compounds.[2] Given that the related compound, 1-[4-(Trifluoromethyl)phenyl]piperazine, is a known serotonergic releasing agent, it is hypothesized that the title compound will exhibit significant activity at serotonin and/or dopamine receptors.[4]

This guide will therefore serve as a foundational document for researchers, providing a scientifically-grounded pathway for the synthesis, purification, and comprehensive pharmacological profiling of this novel molecule.

Proposed Synthesis and Characterization

The synthesis of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride can be approached through a multi-step sequence, leveraging established methodologies for the formation of N-arylpiperazines and piperazinones.[5][6]

Proposed Synthetic Pathway

A logical and feasible synthetic route is proposed, commencing from commercially available starting materials. The causality behind each step is explained to provide a clear understanding of the experimental design.

Synthesis_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Acylation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Salt Formation A 4-(Trifluoromethoxy)aniline C 1-(4-(Trifluoromethoxy)phenyl)piperazine A:e->C:w Diethylene glycol monomethyl ether, heat B Bis(2-chloroethyl)amine hydrochloride B:e->C:w E N-(2-Chloroacetyl)-1-(4-(trifluoromethoxy)phenyl)piperazine C:e->E:w Base (e.g., Et3N) DCM, 0°C to rt D Chloroacetyl chloride D:e->E:w F 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one E:e->F:w Strong base (e.g., NaH) THF, reflux H 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride F:e->H:w Anhydrous Ether G HCl in Ether G:e->H:w

Figure 1: Proposed Synthetic Pathway for the Target Compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-(trifluoromethoxy)phenyl)piperazine

  • Rationale: This step involves the formation of the N-arylpiperazine core. A common and effective method is the reaction of an aniline with bis(2-chloroethyl)amine.[7]

  • Procedure:

    • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).

    • Heat the reaction mixture to reflux (approx. 190-200 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Basify with a concentrated NaOH solution to pH > 12.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-(2-Chloroacetyl)-1-(4-(trifluoromethoxy)phenyl)piperazine

  • Rationale: This step introduces the two-carbon unit required for the lactam ring formation. Chloroacetyl chloride is a highly reactive acylating agent suitable for this purpose.

  • Procedure:

    • Dissolve 1-(4-(trifluoromethoxy)phenyl)piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product may be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one

  • Rationale: An intramolecular nucleophilic substitution (intramolecular Williamson ether synthesis analogue) is employed to form the piperazinone ring. A strong, non-nucleophilic base is required to deprotonate the secondary amine, which then displaces the chloride.

  • Procedure:

    • Dissolve the crude N-(2-chloroacetyl)-1-(4-(trifluoromethoxy)phenyl)piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise at room temperature.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring for the disappearance of the starting material.

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting solid by recrystallization or column chromatography.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: The hydrochloride salt is typically more stable, crystalline, and water-soluble than the free base, making it more suitable for biological testing and formulation.

  • Procedure:

    • Dissolve the purified 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one in a minimal amount of anhydrous ether or ethyl acetate.

    • Slowly add a solution of HCl in ether (1.1 eq) with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Physicochemical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive set of analytical techniques should be employed.

Parameter Method Expected Outcome/Rationale
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRTo confirm the chemical structure and the presence of the trifluoromethoxy group.
Purity HPLC-UV/MSTo determine the purity of the final compound (target >95%).
Molecular Weight High-Resolution Mass Spectrometry (HRMS)To confirm the elemental composition.
Melting Point Differential Scanning Calorimetry (DSC)To determine the melting point and assess crystallinity.
Solubility Kinetic/Thermodynamic Solubility AssaysTo assess solubility in aqueous buffers and organic solvents, which is crucial for formulation and assay development.
pKa Potentiometric Titration or Capillary ElectrophoresisTo determine the ionization constant(s), which influences absorption and distribution.
LogP/LogD Shake-flask method or computational predictionTo estimate the lipophilicity, a key factor in predicting blood-brain barrier permeability.

Hypothesized Pharmacological Profile and Evaluation Workflow

Based on the pharmacology of structurally related arylpiperazines, it is hypothesized that 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride will act as a modulator of monoamine neurotransmitter systems.

Proposed Mechanism of Action

The primary hypothesis is that the compound will exhibit significant affinity for serotonin (5-HT) and/or dopamine (D) receptors or transporters. The trifluoromethyl analogue is a serotonin releasing agent, suggesting a potential interaction with the serotonin transporter (SERT).[4] The N-arylpiperazine class of compounds has a well-documented history of interacting with 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.[1]

Pharmacological Evaluation Workflow

A tiered screening approach is proposed to efficiently characterize the pharmacological profile of the compound.

Screening_Workflow cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Secondary Screening (In Vitro) cluster_2 Tier 3: In Vivo Evaluation A Receptor Binding Assays (e.g., 5-HT1A, 5-HT2A, D2, SERT, DAT, NET) B Functional Assays (e.g., cAMP, Calcium Flux) A->B Identify primary targets C Selectivity Profiling (Broader receptor panel) B->C Determine selectivity D In Vitro ADME (e.g., Microsomal stability, CYP inhibition, permeability) C->D Assess drug-like properties E Pharmacokinetic Studies (e.g., in rodents) D->E Determine in vivo exposure F Pharmacodynamic/Efficacy Models (e.g., Forced swim test for antidepressant-like effects, Elevated plus maze for anxiolytic-like effects) E->F Establish dose-response relationship

Figure 2: Proposed Pharmacological Screening Workflow.

Tier 1: Primary Screening (In Vitro)

  • Objective: To identify the primary molecular targets of the compound.

  • Assays:

    • Radioligand Binding Assays: To determine the affinity (Ki) of the compound for a focused panel of CNS targets, including serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ), dopamine receptors (D₁, D₂), and monoamine transporters (SERT, DAT, NET).

    • Functional Assays: For targets where high affinity is observed, functional assays (e.g., cAMP accumulation, calcium mobilization) should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Tier 2: Secondary Screening (In Vitro)

  • Objective: To assess the selectivity and drug-like properties of the compound.

  • Assays:

    • Broad Panel Screening: The compound should be screened against a wider panel of receptors and enzymes to identify any potential off-target effects.

    • In Vitro ADME (Absorption, Distribution, Metabolism, Excretion):

      • Metabolic Stability: Incubation with liver microsomes to predict metabolic clearance.

      • CYP450 Inhibition: To assess the potential for drug-drug interactions.

      • Cell Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption and blood-brain barrier penetration.

Tier 3: In Vivo Evaluation

  • Objective: To evaluate the pharmacokinetic and pharmacodynamic properties in a living system.

  • Studies:

    • Pharmacokinetics (PK): Following administration to rodents (e.g., rats or mice), plasma and brain concentrations of the compound will be measured over time to determine key PK parameters such as half-life, Cmax, and brain-to-plasma ratio.

    • Pharmacodynamics/Efficacy Models: Based on the in vitro profile, appropriate in vivo models should be selected. For example, if the compound shows potent activity at serotonin receptors, models for antidepressant-like (e.g., forced swim test) or anxiolytic-like (e.g., elevated plus maze) effects would be relevant.

Structure-Activity Relationship (SAR) Insights

The unique combination of the piperazin-2-one core and the 4-trifluoromethoxy-phenyl substituent provides several avenues for future SAR studies:

  • Role of the Lactam: The carbonyl group introduces a hydrogen bond acceptor and alters the basicity of the distal nitrogen compared to a standard piperazine. This could significantly impact receptor binding and selectivity.

  • Trifluoromethoxy Position: The para-position of the trifluoromethoxy group is expected to influence electronic distribution and interaction with the receptor binding pocket. Investigating ortho- and meta-substituted analogues would be a logical next step.

  • Piperazinone Ring Substitutions: The piperazinone ring itself can be further modified at the 3, 5, and 6 positions to explore how steric and electronic changes affect activity.

Conclusion and Future Directions

While 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a novel and uncharacterized compound, a thorough analysis of related structures provides a strong rationale for its synthesis and investigation as a potential CNS-active agent. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined pharmacological evaluation workflow provides a clear and efficient path to elucidate its mechanism of action and therapeutic potential.

Future research should focus on the successful execution of the proposed synthesis and characterization, followed by a systematic progression through the in vitro and in vivo screening cascades. The data generated from these studies will be invaluable in determining the viability of this compound as a lead for drug development programs targeting psychiatric and neurological disorders.

References

  • Lu, Z., & Stahl, S. S. (2012). A base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237.
  • Jang, J. I., Kang, S. Y., Kang, K. H., & Park, Y. S. (2011). Dynamic Resolution of α-Halo Chiral Esters for the Synthesis of 3-Substituted Piperazin-2-ones. Tetrahedron, 67(34), 6221–6226.
  • Micheli F, et al. (2006). Diaryl substituted pyrrolidinones and pyrrolones as 5-HT2C inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 16(15), 3906–12.
  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2019). Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-848.
  • Barattini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6683.
  • Petkovic, M., et al. (2024). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426.
  • What is the mechanism of Piperazine? (2024).
  • A general and convenient synthesis of N-aryl piperazines. (2005). Tetrahedron Letters, 46(36), 6125-6127.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (n.d.).
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 200-213.
  • Method for synthesis of chiral n-arylpiperazines. (2008).
  • Hsin, L. W., et al. (2008). 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795–2806.
  • Zelażczyk, D., et al. (2019). Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. Bioorganic & Medicinal Chemistry Letters, 29(23), 126679.
  • Monoamine releasing agent. (n.d.). In Wikipedia.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). Molecules, 27(19), 6634.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals, 15(11), 1383.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2014). Beilstein Journal of Organic Chemistry, 10, 2445-2469.
  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 154-167.
  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(9), 894-904.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Arylation of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one

Introduction: The Significance of N-Arylated Piperazin-2-ones in Modern Drug Discovery The piperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylated Piperazin-2-ones in Modern Drug Discovery

The piperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active molecules. Its inherent conformational rigidity and the presence of multiple points for diversification make it an attractive template for the design of novel therapeutics. The N-arylation of this heterocyclic core, in particular, opens up a vast chemical space for the exploration of structure-activity relationships (SAR). The introduction of substituted aryl groups can profoundly influence the pharmacological profile of the resulting compounds, modulating properties such as target affinity, selectivity, metabolic stability, and pharmacokinetic parameters.

This application note provides a comprehensive guide to the N-arylation of a specific, electronically distinct piperazin-2-one derivative: 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one. The trifluoromethoxy (-OCF₃) group is a fascinating and increasingly utilized substituent in drug design. It is a strong electron-withdrawing group, which can significantly impact the reactivity of the parent molecule. Furthermore, its high lipophilicity can enhance membrane permeability and metabolic stability, making it a valuable tool for optimizing drug candidates.

This document will delve into the mechanistic considerations for the N-arylation of this substrate, propose a detailed and robust experimental protocol based on established cross-coupling methodologies, and provide a troubleshooting guide to assist researchers in overcoming potential challenges. The presented protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, ensuring scientific integrity and reproducibility.

Mechanistic Considerations and Strategic Approach

The N-arylation of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one involves the formation of a new carbon-nitrogen bond between the secondary amine of the piperazinone ring and an aryl halide. Two of the most powerful and versatile methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]

Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[1] The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of a suitable phosphine ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst.

Ullmann Condensation: This classical copper-catalyzed N-arylation has seen a resurgence with the development of milder and more efficient protocols.[2] The mechanism is thought to involve the formation of a copper(I)-amide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction and improve yields.

Given the electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group on the starting piperazinone, the nucleophilicity of the secondary amine is somewhat diminished. This factor must be carefully considered when selecting the appropriate catalytic system and reaction conditions. A more reactive catalyst system may be required to overcome this potential decrease in reactivity.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the N-arylation of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one with a representative aryl bromide, 4-bromotoluene. This protocol is designed to be a starting point, and optimization may be necessary for different aryl halide coupling partners.

Materials and Methods
Reagent/MaterialGradeSupplier
1-(4-(trifluoromethoxy)phenyl)piperazin-2-one≥98%Commercially Available
4-Bromotoluene≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.9%Commercially Available
Xantphos≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere where necessary.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is recommended as the primary approach due to its generally broader substrate scope and milder reaction conditions compared to traditional Ullmann couplings.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one (1.0 mmol, 1.0 equiv.), 4-bromotoluene (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk flask via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 5 minutes, then heat to 110 °C in an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

    • Wash the Celite® pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N-arylated piperazin-2-one.

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation

This protocol provides an alternative, often more economical, approach to the N-arylation.

Reaction Scheme:

Note: Aryl iodides are generally more reactive than aryl bromides in Ullmann-type couplings.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%).

  • Base and Aryl Halide Addition: Add potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.) and 4-iodotoluene (1.1 mmol, 1.1 equiv.).

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture and heat to 120-140 °C in an oil bath.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and water (30 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ProtocolCatalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Buchwald-Hartwig Pd(OAc)₂ / XantphosCs₂CO₃Toluene11070-95%
Ullmann-Type CuI / DMEDAK₃PO₄DMF/DMSO120-14060-85%

Yields are dependent on the specific aryl halide used and reaction optimization.

Visualizations

Experimental Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Combine Piperazinone, Aryl Bromide, & Cs₂CO₃ catalyst 2. Add Pd(OAc)₂ & Xantphos reagents->catalyst inert 3. Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent 4. Add Anhydrous Toluene inert->solvent heat 5. Heat to 110°C solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool & Dilute monitor->cool filter 8. Filter through Celite® cool->filter extract 9. Aqueous Wash filter->extract purify 10. Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for the Palladium-catalyzed N-arylation.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(X)L₂ OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR'₂ Pd_Amine [Ar-Pd(II)(HNR'₂)L₂]⁺X⁻ Amine_Coord->Pd_Amine Deprotonation Deprotonation (Base) Pd_Amine->Deprotonation Pd_Amido Ar-Pd(II)(NR'₂)L₂ Deprotonation->Pd_Amido RE Reductive Elimination Pd_Amido->RE RE->Pd0 Ar-NR'₂

Sources

Application

cell signaling pathway studies using 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl

An in-depth guide to investigating cell signaling pathways utilizing 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl, a potent and selective modulator of Leucine-Rich Repeat Kinase 2 (LRRK2). Introduction: Unraveling t...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to investigating cell signaling pathways utilizing 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl, a potent and selective modulator of Leucine-Rich Repeat Kinase 2 (LRRK2).

Introduction: Unraveling the LRRK2 Signaling Cascade

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the scientific community, primarily due to its strong genetic linkage to Parkinson's disease.[1][2] Mutations within the LRRK2 gene are a major cause of both familial and sporadic forms of this neurodegenerative disorder.[3] The kinase activity of LRRK2 is believed to be central to its pathological function, with disease-associated mutations often leading to its hyperactivity.[1][4] This makes LRRK2 a prime therapeutic target for the development of disease-modifying treatments.[3]

1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl, hereafter referred to as "the compound," is a novel small molecule inhibitor designed for high potency and selectivity towards LRRK2. Its unique chemical structure allows for effective modulation of LRRK2 kinase activity, providing a powerful tool for researchers to dissect the intricate signaling pathways governed by this enzyme. This guide provides a comprehensive overview and detailed protocols for utilizing this compound to investigate the LRRK2 signaling network in various cellular models.

Mechanism of Action: LRRK2 and its Downstream Effectors

LRRK2 is a complex enzyme with both kinase and GTPase domains, indicating its involvement in a wide array of cellular processes.[2] A key aspect of LRRK2 signaling is its ability to phosphorylate a subset of Rab GTPases, which are master regulators of vesicular trafficking.[3] By inhibiting the kinase activity of LRRK2, the compound is expected to reduce the phosphorylation of these Rab proteins, thereby impacting downstream events such as autophagy, endosomal sorting, and synaptic function.[5][6]

Mutations in LRRK2, such as the common G2019S substitution, enhance its kinase activity, leading to aberrant phosphorylation of its substrates and subsequent cellular dysfunction.[1][7] The use of selective inhibitors like 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl allows for the precise interrogation of these pathological mechanisms.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core Activity cluster_downstream Downstream Effectors & Cellular Processes Growth_Factors Growth Factors (e.g., BDNF) LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Activation Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_Inactive Activation LRRK2_Active LRRK2 (Active Kinase) LRRK2_Inactive->LRRK2_Active Dimerization & Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Modulation Compound 1-(4-(trifluoromethoxy)phenyl) piperazin-2-one HCl Compound->LRRK2_Active Inhibition pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Modulation Autophagy Autophagy pRab_GTPases->Autophagy Modulation Synaptic_Function Synaptic Function pRab_GTPases->Synaptic_Function Modulation

Figure 1: Simplified LRRK2 Signaling Pathway and Point of Inhibition.

Core Applications & Protocols

This section provides detailed methodologies to characterize the effects of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl on LRRK2 signaling.

Protocol 1: In Vitro LRRK2 Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on LRRK2 kinase activity and to calculate its IC50 value.

Rationale: This cell-free assay isolates the kinase and substrate, ensuring that any observed inhibition is due to a direct interaction between the compound and LRRK2, rather than indirect cellular effects. A mass spectrometry-based readout for substrate phosphorylation provides high sensitivity and accuracy.[8]

Materials:

  • Recombinant human LRRK2 protein

  • Recombinant Rab8 or Rab10 protein (substrate)

  • 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl

  • ATP, MgCl2

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP, 20 µM GDP, 2.5 mM MgCl2)[8]

  • Mass Spectrometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a dilution series ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 96-well plate, prepare the reaction mix containing 50 nM LRRK2 and 5 µM Rab substrate in kinase assay buffer.[8]

  • Inhibitor Addition: Add the diluted compound to the reaction wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2 to a final concentration of 1 mM and 2.5 mM, respectively.[8]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quench: Stop the reaction by adding EDTA to a final concentration of 50 mM.

  • Sample Preparation for MS: Prepare the samples for mass spectrometry analysis to quantify the extent of Rab protein phosphorylation.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition data against the log of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Expected Outcome: A dose-dependent decrease in Rab protein phosphorylation with increasing concentrations of the compound, yielding a sigmoidal curve from which the IC50 can be derived.

Compound Concentration% LRRK2 Inhibition (Hypothetical)
1 nM5%
10 nM48%
50 nM85%
100 nM95%
1 µM99%

Table 1: Hypothetical data for in vitro LRRK2 kinase inhibition.

Protocol 2: Cellular LRRK2 Target Engagement Assay (Phospho-Rab10)

Objective: To confirm that the compound can penetrate the cell membrane and inhibit LRRK2 activity in a cellular context.

Rationale: Measuring the phosphorylation of a direct LRRK2 substrate, such as Rab10 at threonine 73 (pT73-Rab10), provides a robust and quantitative biomarker for cellular LRRK2 activity.[9] An ELISA-based method allows for high-throughput analysis.

Materials:

  • Cell line expressing endogenous or overexpressed LRRK2 (e.g., A549, SH-SY5Y, or HEK293 cells)

  • 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl

  • Cell lysis buffer

  • ELISA kit for pT73-Rab10 and total Rab10[9]

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose range of the compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • ELISA: Perform the ELISA for pT73-Rab10 and total Rab10 according to the manufacturer's instructions, loading equal amounts of total protein for each sample.

  • Data Analysis: Normalize the pT73-Rab10 signal to the total Rab10 signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control. Plot the data to determine the cellular IC50.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_biochem Biochemistry cluster_analysis Analysis Plate_Cells Plate Cells Treat_Compound Treat with Compound (Dose-Response) Plate_Cells->Treat_Compound Lyse_Cells Lyse Cells Treat_Compound->Lyse_Cells Quantify_Protein Quantify Protein Lyse_Cells->Quantify_Protein ELISA pRab10 / Total Rab10 ELISA Quantify_Protein->ELISA Data_Analysis Normalize & Calculate IC50 ELISA->Data_Analysis

Figure 2: Workflow for the Cellular LRRK2 Target Engagement Assay.

Protocol 3: Western Blot Analysis of Downstream LRRK2 Signaling

Objective: To visually assess the effect of the compound on the phosphorylation status of LRRK2 (autophosphorylation at Ser1292) and its substrates.

Rationale: Western blotting provides a semi-quantitative method to analyze multiple components of the signaling pathway simultaneously. It serves as an excellent orthogonal method to validate findings from ELISA-based assays.

Materials:

  • Cell lysates from Protocol 2

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate 20-40 µg of protein from each cell lysate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize phosphoprotein levels to their respective total protein levels and the loading control.

Expected Outcome: A visible reduction in the bands corresponding to pS1292-LRRK2 and pT73-Rab10 in cells treated with the compound, with no significant change in total LRRK2, total Rab10, or β-actin levels.

Data Interpretation and Troubleshooting

  • Selectivity: While the compound is designed for LRRK2, it is crucial to consider off-target effects. Kinome-wide screening or testing against closely related kinases can provide a selectivity profile.[10] At higher concentrations (≥ 3 µM), some LRRK2 inhibitors have been shown to have off-target effects, such as inhibiting TNFα and CXCL10.[11]

  • Cellular Toxicity: Always perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your signaling experiments to ensure that the observed effects are not due to cytotoxicity.

  • Antibody Validation: Ensure the specificity of all antibodies used, especially phospho-specific antibodies, by using appropriate controls such as lysates from LRRK2 knockout cells or cells treated with a different, well-characterized LRRK2 inhibitor.

Safety and Handling

The toxicological properties of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl may not be fully characterized.[12] Therefore, standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13][14] In case of contact with skin or eyes, flush immediately with plenty of water.[15] Refer to the Safety Data Sheet (SDS) for detailed information.

It is worth noting that some LRRK2 inhibitors have been associated with changes in lung and kidney morphology in preclinical animal studies, though the functional consequences are still under investigation.[16]

Conclusion

1-(4-(trifluoromethoxy)phenyl)piperazin-2-one HCl represents a valuable research tool for the elucidation of the LRRK2 signaling pathway. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory activity, from direct biochemical assays to complex cellular signaling analyses. By employing these methods, researchers can gain deeper insights into the physiological and pathological roles of LRRK2, paving the way for novel therapeutic strategies for Parkinson's disease and other LRRK2-associated disorders.

References

  • Selleck Chemicals. GNE-7915 | LRRK2 inhibitor | CAS 1351761-44-8.

  • Michael J. Fox Foundation for Parkinson's Research. Characterization of LRRK2 Cellular and Signaling Pathways.

  • Parkinson's UK. The gene LRRK2 and its role in Parkinson's. YouTube.

  • Creative Diagnostics. LRRK2 Signaling Pathway.

  • MedchemExpress. GNE-7915 | LRRK2 Inhibitor.

  • APExBIO. GNE-7915 - Potent Selective LRRK2 Inhibitor.

  • Matheoud, D., et al. (2026). LRRK2 regulates synaptic function through modulation of actin cytoskeletal dynamics. bioRxiv.

  • Alzforum. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild.

  • MedKoo Biosciences. GNE-7915 | CAS#1351761-44-8 | LRRK2 inhibitor.

  • Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine.

  • Harvey, K., et al. (2018). The role of LRRK2 in cell signalling. Biochemical Society Transactions.

  • Lew, S., et al. (2018). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. Molecules.

  • Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride).

  • Gloeckner, C. J., et al. (2009). Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. Methods in Molecular Biology.

  • Cookson, M. R. (2017). The LRRK2 signalling system. Current Biology.

  • Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech.

  • Kalogeropulou, A., et al. (2023). In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. Protocols.io.

  • Cayman Chemical. 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride).

  • Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][7][17]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 1-Phenylpiperazine.

  • Merck Millipore. (2025). SAFETY DATA SHEET: 1-(2,3-Dichlorophenyl) piperazine monohydrochloride.

  • del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. British Journal of Pharmacology and Chemotherapy.

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube.

  • Kim, Y. M., et al. (2016). Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine. International Immunopharmacology.

  • Atashrazm, F., et al. (2025). Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10. ResearchGate.

  • Sreenivasa, S., et al. (2013). 4-(4-Methyl-phenyl-sulfon-yl)piperazin-1-ium tri-fluoro-acetate. Acta Crystallographica Section E.

  • Fisher Scientific. (2015). SAFETY DATA SHEET: Phenylhydrazine hydrochloride.

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.

  • Leandrou, E., et al. (2021). The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience.

  • Cole-Parmer. Material Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride.

Sources

Method

Application Note: A Robust Framework for the Development and Validation of Analytical Methods for Quantifying Piperazinone Derivatives

Abstract This comprehensive guide provides a detailed framework for the development, optimization, and validation of analytical methods for the quantification of piperazinone derivatives. These heterocyclic compounds are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the development, optimization, and validation of analytical methods for the quantification of piperazinone derivatives. These heterocyclic compounds are integral to numerous pharmaceutical agents, making their accurate measurement critical in drug development, quality control, and pharmacokinetic studies. This document outlines a logical, science-driven approach, moving from technique selection and sample preparation to a rigorous validation protocol compliant with international regulatory standards. A detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is provided as a practical example.

Introduction: The Analytical Challenge of Piperazinone Derivatives

Piperazine, a six-membered heterocyclic ring with two opposing nitrogen atoms, forms the core of many pharmacologically active compounds.[1] Its derivatives are found in a wide range of drugs, from anthelmintics to antipsychotics and antihistamines. The analytical challenge in quantifying these molecules stems from several key properties:

  • Low UV Absorbance: The basic piperazinone structure lacks a strong chromophore, making direct detection by UV-Vis spectrophotometry at low concentrations difficult.

  • High Polarity: The nitrogen atoms impart significant polarity, which can lead to poor retention on traditional reversed-phase chromatography columns.[2][3]

  • Complex Matrices: Quantification is often required in complex biological matrices like plasma, urine, or tissue homogenates, necessitating efficient sample cleanup to mitigate matrix effects.[4][5]

Addressing these challenges requires a systematic and well-justified method development strategy, culminating in a fully validated method to ensure data integrity.

Strategic Approach to Method Development

A robust analytical method is not built on trial and error but on a logical progression of informed decisions. The causality behind each experimental choice is paramount. The overall workflow involves defining the analytical needs, developing the method, and validating it against predefined criteria.

MethodDevelopmentWorkflow Define 1. Define Analytical Target Profile (ATP) SelectTech 2. Select Analytical Technique (LC-MS/MS, HPLC-UV, etc.) Define->SelectTech Based on required sensitivity & matrix SamplePrep 3. Develop Sample Preparation Protocol SelectTech->SamplePrep Technique dictates cleanliness needs DevelopMethod 4. Optimize Separation & Detection Parameters SamplePrep->DevelopMethod Provide clean extract PreValidation 5. Pre-Validation Check (Specificity, Sensitivity) DevelopMethod->PreValidation Establish initial performance PreValidation->DevelopMethod Iterate & Refine Validation 6. Full Method Validation (ICH Q2/FDA M10) PreValidation->Validation Proceed if acceptable RoutineUse 7. Implement for Routine Sample Analysis Validation->RoutineUse Method is fit-for-purpose ProtocolWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike 1. Spike Plasma with Piprazone-X & IS Precipitate 2. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex 3. Vortex & Centrifuge Precipitate->Vortex Transfer 4. Transfer Supernatant Vortex->Transfer Evaporate 5. Evaporate to Dryness Transfer->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject onto LC-MS/MS System Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect Integrate 10. Integrate Peak Areas Detect->Integrate Calibrate 11. Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify 12. Calculate Unknown Concentrations Calibrate->Quantify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Trifluoromethoxy-Containing Compounds

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the unique challenges associated with the purification of trifluoromethoxy (OCF₃)-containing compounds. The incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the unique challenges associated with the purification of trifluoromethoxy (OCF₃)-containing compounds. The incorporation of the OCF₃ group into molecular scaffolds is a powerful strategy in medicinal chemistry and materials science, prized for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same properties often introduce significant hurdles during purification.

This guide is structured to provide direct, actionable advice in a question-and-answer format. We will explore common problems encountered during routine purification workflows, explain the underlying chemical principles, and offer field-proven troubleshooting strategies to help you achieve your desired purity with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter with different purification techniques.

Flash Column Chromatography

Question: My OCF₃-containing compound is co-eluting with a non-polar byproduct on silica gel, even in very non-polar solvent systems (e.g., 1% EtOAc in Hexane). How can I improve separation?

Answer: This is a classic issue stemming from the high lipophilicity conferred by the OCF₃ group. This functional group significantly reduces the polarity of the molecule, causing it to have a very high affinity for non-polar mobile phases and weak interaction with the polar silica stationary phase.

  • Causality: The OCF₃ group is a poor hydrogen bond acceptor and is highly electronegative, which limits its interaction with the silanol groups (Si-OH) on the silica surface. Consequently, its retention is dominated by weak van der Waals forces, making it behave like a hydrocarbon or a halogenated compound.

  • Solutions & Protocols:

    • Switch to a Less Polar Stationary Phase: If your compound is extremely non-polar, consider using a less polar stationary phase like alumina (neutral or basic) or even reverse-phase chromatography.

    • Employ a Chlorinated Co-Solvent: Dichloromethane (DCM) can be an excellent co-solvent to improve selectivity for fluorinated compounds. It offers different interactions compared to ethyl acetate or ethers.

      • Protocol: Start with a gradient of 0-100% DCM in heptane. Heptane is preferred over hexane for its consistent composition and slightly different selectivity. Monitor the separation carefully by TLC using the same solvent system.

    • Reverse-Phase Chromatography (C18): This is often the most effective solution. The high lipophilicity of the OCF₃ group will cause strong retention on a C18 column, allowing polar impurities to elute first.

      • Protocol: Use a gradient of water/acetonitrile or water/methanol. The addition of a small amount of formic acid or TFA (0.1%) can improve peak shape for compounds with basic functional groups. A successful purification of an OCF₃-containing aryl iodide was achieved via column chromatography.[3]

Question: I'm observing significant tailing or streaking of my OCF₃ compound on the TLC plate and column. What is causing this?

Answer: Tailing is often caused by secondary interactions with the stationary phase or issues with the sample application.

  • Causality: While the OCF₃ group itself is relatively inert, other functional groups on your molecule (e.g., amines, carboxylic acids, phenols) can interact strongly and non-ideally with acidic silanol groups on the silica gel. Additionally, some fluorinated compounds can be volatile, leading to issues during spotting and elution.[4]

  • Solutions & Protocols:

    • Add a Mobile Phase Modifier:

      • For acidic compounds: Add 0.5-1% acetic acid or formic acid to the mobile phase. This protonates the compound and minimizes strong ionic interactions with the silica.

      • For basic compounds: Add 0.5-1% triethylamine or ammonia (in methanol) to the mobile phase. This deprotonates the silanol groups, masking their acidity.

    • Dry Loading: If your compound has poor solubility in the mobile phase, it can precipitate at the top of the column. Dry loading ensures it is evenly distributed.

      • Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (or Celite®) and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your column.

Workflow for Purification of OCF₃ Compounds

The following diagram outlines a general workflow for purifying a crude reaction mixture containing a trifluoromethoxylated product.

G cluster_pre Pre-Purification Analysis cluster_purify Purification Strategy cluster_post Post-Purification Validation crude Crude Reaction Mixture analysis Initial Analysis (TLC, ¹⁹F NMR, LC-MS) crude->analysis Sample decision Select Technique based on Polarity & Stability analysis->decision chrom Column Chromatography decision->chrom High Polarity Difference recryst Recrystallization / Trituration decision->recryst Crystalline Solid distill Distillation (for volatile compounds) decision->distill Low Boiling Point pure Isolated Fractions chrom->pure recryst->pure distill->pure final_analysis Purity Check (HPLC, GC, NMR) pure->final_analysis characterization Final Characterization final_analysis->characterization Purity >95%

Caption: General purification workflow for OCF₃ compounds.

Recrystallization & Trituration

Question: My OCF₃ compound "oils out" from solution during recrystallization instead of forming crystals. Why does this happen and how can I fix it?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point. The OCF₃ group can significantly lower a compound's melting point and disrupt the efficient packing required for crystal lattice formation, making crystallization more difficult.

  • Causality: The trifluoromethoxy group is sterically bulky and conformationally flexible. Its presence can interfere with the intermolecular interactions (like pi-stacking or hydrogen bonding) that facilitate the ordered arrangement of molecules into a crystal.

  • Solutions & Protocols:

    • Slower Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to a freezer if necessary. Slow cooling provides more time for nucleation and ordered crystal growth.

    • Solvent System Optimization: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. You may need to screen various solvents. An anti-solvent system is often effective.

      • Protocol: Dissolve your compound in a minimum amount of a "good" solvent (e.g., DCM, Ethyl Acetate). Slowly add a "poor" solvent (an "anti-solvent" like hexane or pentane) dropwise at room temperature until the solution becomes faintly turbid. Add a drop of the good solvent to clarify, then cool slowly.

    • Trituration: If recrystallization fails, trituration can be a good alternative for removing minor impurities.

      • Protocol: Suspend the crude solid in a solvent in which it is poorly soluble (e.g., cold hexane or ether). Stir or sonicate the suspension vigorously for 15-30 minutes. The impurities may dissolve while your product remains a solid. Filter the solid and wash with fresh cold solvent.

Frequently Asked Questions (FAQs)

Q1: How does the OCF₃ group affect the choice of analytical techniques for purity assessment?

A1: The presence of fluorine opens up a powerful analytical tool: ¹⁹F NMR spectroscopy.

  • ¹⁹F NMR: This is an extremely sensitive and useful technique. The chemical shift of the OCF₃ group is sensitive to its electronic environment, allowing you to distinguish between isomers and identify impurities.[5] A single, sharp singlet in the ¹⁹F NMR spectrum is a strong indicator of a pure compound.

  • GC/GC-MS: Many OCF₃-containing compounds are volatile and thermally stable, making them ideal candidates for Gas Chromatography (GC). A single, sharp peak on the chromatogram indicates high purity. GC methods have been specifically developed to separate positional isomers of trifluoromethoxy-containing compounds.[6]

  • ¹³C NMR: The carbon of the OCF₃ group appears as a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹J_C-F ≈ 255 Hz).[5]

Q2: Are there any specific safety and handling considerations for OCF₃ compounds?

A2: While the OCF₃ group itself is generally very stable, the overall safety profile is determined by the entire molecule.[1]

  • General Handling: Always handle these compounds in a well-ventilated fume hood.[7][8][9] Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8][9] Avoid inhalation, ingestion, and skin contact.[9]

  • Reagent Toxicity: Be aware that reagents used in the synthesis of OCF₃ compounds can be highly toxic or reactive. For example, some synthetic routes involve toxic intermediates like aryl chlorothionoformates or require careful handling of reagents like sulfur tetrafluoride.[10][11] Togni reagents, used for trifluoromethoxylation, can be impact and friction sensitive.[12]

  • Storage: Store compounds in a tightly closed container in a cool, dry, and well-ventilated area.[7] Some OCF₃ compounds may be light-sensitive or require storage at low temperatures.[9]

Q3: My OCF₃ compound seems to be unstable on silica gel. Is decomposition a known issue?

A3: While the C-O bond in the trifluoromethoxy group is strong, decomposition on silica is possible if the molecule contains other sensitive functional groups.

  • Causality: The acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive groups (e.g., acetals, silyl ethers) or the elimination of leaving groups positioned beta to an activating group. While less common, highly electron-rich aromatic systems bearing an OCF₃ group could potentially undergo unforeseen reactions.

  • Solutions:

    • Use Deactivated Silica: Purchase pre-deactivated silica gel or deactivate it yourself by adding 1-2% triethylamine to your solvent system.

    • Switch to Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Do not let the compound sit on the column for an extended period.

Troubleshooting Decision Tree for Chromatography

This diagram provides a logical path for troubleshooting common column chromatography problems.

G start Problem with Column Chromatography? coelution Co-elution of spots? start->coelution Poor Separation tailing Streaking or Tailing? start->tailing Bad Peak Shape change_solvent Change mobile phase polarity. Try DCM/Heptane or Ether/Heptane. coelution->change_solvent Yes add_modifier Is compound acidic or basic? tailing->add_modifier Yes rev_phase Switch to Reverse-Phase (C18) HPLC (Water/Acetonitrile gradient). change_solvent->rev_phase Still co-eluting success Successful Separation rev_phase->success add_acid Add 0.5% Acetic Acid to mobile phase. add_modifier->add_acid Acidic add_base Add 0.5% Triethylamine to mobile phase. add_modifier->add_base Basic dry_load Use dry loading technique to improve sample application. add_modifier->dry_load Neutral add_acid->success add_base->success dry_load->success

Caption: Decision tree for troubleshooting chromatography.

References

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  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
  • Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH.
  • Multigram Laboratory Scale Synthesis of α-Trifluoromethoxy Carbonyl Compounds. ACS Publications. Available from: [Link]

  • SAFETY DATA SHEET - 2-(Trifluoromethoxy)benzonitrile. Thermo Fisher Scientific.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene. TSI Journals. Available from: [Link]

  • SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. AFG Bioscience LLC.
  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Request PDF. Available from: [Link]

  • New synthetic approaches toward OCF3-containing compounds. ResearchGate. Available from: [Link]

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Request PDF - ResearchGate. Available from: [Link]

  • Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles. ACS Publications. Available from: [Link]

  • Enantioselective synthesis of trifluoromethoxy-containing compounds. ResearchGate. Available from: [Link]

  • Innate C-H trifluoromethylation of heterocycles. PMC - NIH. Available from: [Link]

  • SAFETY DATA SHEET - 1-Chloro-3-(trifluoromethoxy)benzene. Fisher Scientific.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available from: [Link]

  • Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. ACS Publications. Available from: [Link]

  • New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available from: [Link]

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Optimization

Technical Support Center: Stability of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride in Solution

An In-Depth Technical Guide Introduction: Welcome to the technical support center for 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Welcome to the technical support center for 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The chemical stability of an active compound is a critical parameter that influences experimental outcomes, storage conditions, and the ultimate viability of a drug candidate.[1]

It is important to note that as of this writing, specific, peer-reviewed stability studies for 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride are not extensively available in public literature. Therefore, this guide has been constructed by a Senior Application Scientist to provide expert insights based on established principles of chemical stability, analysis of the compound's functional groups, and data from structurally related molecules. Our goal is to empower you with the foundational knowledge and practical tools to anticipate and troubleshoot potential stability challenges.

Predicted Chemical Stability Profile:

To understand the potential stability issues, we must deconstruct the molecule into its core components: the piperazin-2-one ring, the trifluoromethoxy-substituted phenyl group, and the hydrochloride salt form.

  • Piperazin-2-one Ring: This heterocyclic structure contains an internal amide bond, also known as a lactam. Amide bonds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[2][3] This is the most probable route of degradation for this molecule in aqueous solutions.

  • Aryl Piperazine Moiety: The piperazine ring itself, particularly the nitrogen atoms, can be susceptible to oxidation.[4] While less common than hydrolysis, oxidative degradation can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents, potentially leading to the formation of N-oxides or other degradation products.[4][5][6]

  • Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is known for its high metabolic and chemical stability.[7][8][9] This is due to the strong carbon-fluorine bonds. It is unlikely that this group will be a primary site of degradation under typical experimental conditions.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning one of the basic nitrogen atoms (likely the N4 of the piperazine ring) is protonated. This enhances aqueous solubility and generally improves the solid-state stability compared to the free base.[10] When dissolved in a neutral solvent like water, the salt will produce a mildly acidic solution, which could slowly contribute to acid-catalyzed hydrolysis of the lactam ring over extended periods.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address problems you may encounter during your research.

Question 1: I prepared an aqueous stock solution and after 24 hours, I see a new, more polar peak appearing in my HPLC chromatogram. What is happening?

Answer: The appearance of a new, more polar peak is a classic sign of hydrolysis. The lactam bond in the piperazin-2-one ring has likely been cleaved by water, resulting in the formation of a carboxylic acid and an amine. This new molecule is significantly more polar, hence its shorter retention time on a reverse-phase HPLC column.

Causality: The piperazin-2-one ring is an amide (lactam). Amide hydrolysis is a well-documented degradation pathway, which can be catalyzed by acidic or basic conditions.[2] Even in neutral water, slow hydrolysis can occur, and since your compound is a hydrochloride salt, the solution is likely slightly acidic, which can accelerate this process.

Recommended Actions:

  • Confirm Hydrolysis: Use LC-MS to determine the mass of the new peak. The mass should correspond to the parent compound plus the mass of one water molecule (M+18).

  • pH Adjustment: Prepare your solutions in a buffered system. For general use, a buffer at pH 4-6 is recommended to minimize both acid and base-catalyzed hydrolysis.

  • Temperature Control: Store stock solutions at low temperatures (2-8°C or -20°C) to significantly slow the rate of hydrolysis.

  • Fresh Preparation: For the most sensitive experiments, always use freshly prepared solutions.

Question 2: My solution has developed a faint yellow tint after being left on the benchtop. Is this a concern?

Answer: Yes, a color change, particularly to yellow or brown, often indicates oxidative degradation. The phenylpiperazine moiety can be susceptible to oxidation, leading to the formation of colored impurities.[4]

Causality: Atmospheric oxygen, light exposure, or trace metal contaminants in your solvent can catalyze the oxidation of the piperazine nitrogen atoms or the aromatic ring. While the trifluoromethoxy group is stabilizing, oxidation is still a potential degradation pathway for the core structure.

Recommended Actions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation, which can generate radicals that initiate oxidation.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents to minimize contaminants.

  • De-gas Solvents: For long-term storage or sensitive applications, sparging your solvent with an inert gas like nitrogen or argon before preparing the solution can remove dissolved oxygen.

  • Consider Antioxidants: If the problem persists and is compatible with your experimental system, adding a small amount of an antioxidant (e.g., BHT or ascorbic acid) can be considered, but must be validated not to interfere with your assay.

Question 3: I'm having trouble achieving a consistent concentration. The measured potency of my stock solution seems to decrease over a few days, even when stored at 4°C.

Answer: This points to a definite stability issue, most likely a combination of hydrolysis and potential adsorption to the container surface. A gradual loss of the main peak area in your HPLC analysis is the key indicator.

Causality: As discussed, hydrolysis is a primary concern.[2] Additionally, lipophilic compounds can sometimes adsorb to the surfaces of certain plastics (like polypropylene) or even glass, especially at low concentrations.

Recommended Actions:

  • Perform a Forced Degradation Study: A structured study (see protocol below) will help you definitively identify the conditions (pH, light, temperature, oxidation) that cause degradation and allow you to develop a validated, stability-indicating analytical method.

  • Optimize Storage Conditions: Based on your degradation study, you will find the optimal pH, temperature, and light conditions. For many piperazine derivatives, storage as a frozen, buffered solution in amber glass vials is ideal.

  • Container Compatibility: Test different types of storage vials. Low-adsorption plastic vials or silanized glass may prevent loss due to surface binding.

  • Analytical Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from all potential degradation products, giving you an accurate measure of potency.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for preparing a stable stock solution?

    • A: For a concentrated stock, DMSO or anhydrous ethanol are excellent choices as they limit the availability of water for hydrolysis. Store these stocks at -20°C or -80°C. For aqueous working solutions, use a buffer system (e.g., citrate or acetate buffer, pH 4-6) instead of pure water to maintain a stable pH environment.[3]

  • Q: How should I handle the solid hydrochloride salt?

    • A: The hydrochloride salt may be hygroscopic (absorb water from the air). It is crucial to store the solid powder in a desiccator, tightly sealed, and away from light. Allow the container to come to room temperature before opening to prevent condensation.

  • Q: At what pH range is the compound expected to be most stable?

    • A: While specific data is unavailable, for molecules with lactam rings, the pH of maximum stability is typically in the mildly acidic range (pH 4-6). Extreme acidic (pH < 2) or basic (pH > 8) conditions will significantly accelerate hydrolysis. Studies on other piperazine derivatives have also highlighted the critical role of pH control.[11][12]

  • Q: Can I autoclave a solution of this compound?

    • A: No. Autoclaving involves high temperatures (typically 121°C), which will almost certainly cause significant thermal degradation and hydrolysis.[13] Solutions should be sterilized by filtration through a 0.22 µm filter if required.

Visualizations & Workflows

Predicted Degradation Pathways

The primary degradation pathways are predicted to be hydrolysis of the lactam ring and oxidation of the piperazine nitrogen.

G cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation parent 1-(4-(trifluoromethoxy)phenyl) piperazin-2-one hydrochloride hydrolyzed Ring-Opened Product (Carboxylic Acid + Amine) parent->hydrolyzed H₂O (pH dependent) oxidized N-Oxide Derivative parent->oxidized [O] (e.g., O₂, H₂O₂) G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Aliquot base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Aliquot oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Aliquot therm Thermal (e.g., 60°C in solution) start->therm Aliquot photo Photolytic (ICH Q1B light exposure) start->photo Aliquot analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Identify Degradants Determine Degradation Rate Establish Mass Balance analysis->report

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing a stability-indicating method. [2][13] Objective: To investigate the intrinsic stability of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride under various stress conditions.

Materials:

  • 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Mix 1 mL of stock solution with 1 mL of water. Keep at 60°C, protected from light.

  • Photolytic Degradation: Expose the stock solution to light conditions as specified in the ICH Q1B guideline.

  • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at 4°C, protected from light.

  • Sampling and Analysis: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). If necessary, neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient. [13]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from all process impurities and degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector. Select an optimal wavelength for quantification, likely around 256 nm based on similar phenylpiperazine structures. [14]* Injection Volume: 10 µL

Method Validation:

  • Inject the stressed samples from the forced degradation study.

  • The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main peak and from each other.

  • Check for peak purity of the main compound peak in all stressed samples using a PDA detector to ensure no co-eluting peaks are present.

  • Perform full validation according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–309. [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride. MOLBASE. [Link]

  • Closmann, F., Font, J., & Rochelle, G. T. (2011). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Industrial & Engineering Chemistry Research, 50(15), 8969-8980. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]

  • Soroush, F., & Pishko, M. V. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 657–666. [Link]

  • Harsanyi, A., Sandford, G., & Yufit, D. S. (2020). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science, 11(4), 987-992. [Link]

  • Synthesis and crystallization of piperazine ring-containing compounds.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]

  • Two step approach to piperazine-2-carboxamide via hydrolysis followed by continuous flow hydrogenation. ResearchGate. [Link]

  • A GC-MS method for the simultaneous analysis of 22 piperazine analogues in street samples. Royal Society of Chemistry. [Link]

  • (PDF) Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. ResearchGate. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(3), 324-331. [Link]

  • Kovacs, Z., et al. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 531, 120718. [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Influence of pH of Piperazine strip ionization and fraction of extraction... ResearchGate. [Link]

  • Hopkinson, M. N., & Riedel, T. (2020). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science, 11(4), 987-992. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • da Silva, A. C. S., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 932. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Zglobicka, I., & Niewiadomski, P. (2010). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. Acta Poloniae Pharmaceutica, 67(5), 481-487. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]

  • Narang, A. S., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(9), 2584-2600. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS. Scientia Pharmaceutica, 83(2), 297-309. [Link]

  • (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 130(51), 17290–17291. [Link]

  • Syntheses and transformations of piperazinone rings. A review. ResearchGate. [Link]

  • Piperazine, hydrochloride (1:?). PubChem, National Center for Biotechnology Information. [Link]

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Reference Data & Comparative Studies

Validation

The Bioisosteric Duel: A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Phenylpiperazinones in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties have emerged as powerful tools for optimizing the pharmacological profile of drug candidates. This guide provides an in-depth comparison of the biological activities of phenylpiperazinone derivatives functionalized with these two critical substituents. While direct head-to-head comparative studies on a single phenylpiperazinone scaffold are not extensively available in the public domain, by synthesizing data from research on structurally related arylpiperazines and foundational medicinal chemistry principles, we can construct a robust framework for decision-making in drug development programs.

Phenylpiperazinones are a privileged scaffold, frequently targeting G-protein coupled receptors (GPCRs) such as serotonin and adrenergic receptors. The choice between a -CF3 and an -OCF3 substituent on the phenyl ring can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. This guide will dissect these differences, providing researchers with the causal reasoning behind experimental choices and a practical toolkit for evaluating their own compounds.

Physicochemical Properties: The Foundation of Biological Activity

The divergent biological effects of trifluoromethyl and trifluoromethoxy substituents are rooted in their distinct physicochemical properties. These properties govern how a molecule interacts with its biological environment, from traversing cell membranes to fitting into a receptor's binding pocket.

The trifluoromethyl group is a strongly electron-withdrawing substituent with a significant hydrophobic character.[1] In contrast, the trifluoromethoxy group is even more lipophilic and also possesses a strong electron-withdrawing nature.[2] A summary of key physicochemical parameters is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of -CF3 and -OCF3 Groups

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Significance in Drug Design
Hansch Lipophilicity Parameter (π)+0.88[1]+1.04[2]Influences membrane permeability, plasma protein binding, and hydrophobic interactions with the target.
Hammett Constant (σp)+0.54+0.35Describes the electronic effect of the substituent on the aromatic ring, affecting pKa and potential for polar interactions.
Steric Parameter (van der Waals radius, Å)~2.5~2.7Impacts the fit of the molecule within the binding pocket of the target protein.
Hydrogen Bond Acceptor CapacityWeakWeak (Oxygen lone pairs are shielded by fluorine atoms)Influences potential interactions with amino acid residues in the active site.

The greater lipophilicity of the -OCF3 group can enhance passive diffusion across biological membranes, potentially leading to better oral bioavailability.[2] However, excessive lipophilicity can also lead to increased metabolic turnover and off-target effects. The choice between these two groups is therefore a careful balancing act to achieve the desired ADME profile.

Impact on Biological Activity: A Tale of Two Substituents

The decision to employ a -CF3 or -OCF3 group is often driven by the desired modulation of a compound's biological activity. While both can enhance metabolic stability, their effects on target affinity and functional activity can differ significantly.

Receptor Binding Affinity

The introduction of a trifluoromethyl group at the para-position of a phenolic ring has been shown to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated analog.[3] This highlights the potential of the -CF3 group to enhance binding affinity. The strong electron-withdrawing nature of the -CF3 group can influence the electronics of the phenyl ring, potentially leading to more favorable electrostatic interactions with the receptor.[4]

The trifluoromethoxy group, with its larger steric profile and greater lipophilicity, can also enhance binding affinity through increased hydrophobic interactions with nonpolar residues in the binding pocket.[2] The optimal choice between the two will depend on the specific topology and amino acid composition of the target's active site.

Experimental Protocols for Comparative Evaluation

To empirically determine the superior substituent for a given phenylpiperazinone scaffold, a series of standardized in vitro assays are essential. The following protocols provide a framework for this comparative analysis.

Experimental Workflow: From Synthesis to Biological Characterization

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison Synthesis_CF3 Synthesis of CF3-Phenylpiperazinone Receptor_Binding Receptor Binding Assay (e.g., 5-HT1A) Synthesis_CF3->Receptor_Binding Functional_Assay Functional Activity Assay (e.g., cAMP accumulation) Synthesis_CF3->Functional_Assay Metabolic_Stability Microsomal Stability Assay Synthesis_CF3->Metabolic_Stability Synthesis_OCF3 Synthesis of OCF3-Phenylpiperazinone Synthesis_OCF3->Receptor_Binding Synthesis_OCF3->Functional_Assay Synthesis_OCF3->Metabolic_Stability Data_Analysis Comparative Analysis of: - Binding Affinity (Ki) - Functional Potency (EC50/IC50) - Metabolic Half-life (t1/2) Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Metabolic_Stability->Data_Analysis

Caption: A generalized workflow for the comparative evaluation of trifluoromethyl and trifluoromethoxy phenylpiperazinones.

Protocol 1: Serotonin 5-HT1A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the human 5-HT1A receptor.

Materials:

  • HEK293 cell membranes expressing the human 5-HT1A receptor

  • [3H]-8-OH-DPAT (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • Non-specific binding control: 10 µM 5-HT

  • Test compounds (CF3- and OCF3-phenylpiperazinones) at various concentrations

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM 5-HT (for non-specific binding) or 25 µL of test compound dilution.

    • 25 µL of [3H]-8-OH-DPAT (final concentration ~0.5 nM).

    • 50 µL of cell membrane suspension (final concentration ~5-10 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, providing an indication of their metabolic stability.

Materials:

  • Human liver microsomes (pooled)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (1 µM final concentration)

  • Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add the test compounds and control compounds to the master mix and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding pre-warmed human liver microsomes (final protein concentration ~0.5 mg/mL).

  • Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a 96-well plate containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Conclusion and Future Perspectives

The choice between a trifluoromethyl and a trifluoromethoxy substituent on a phenylpiperazinone scaffold is a nuanced decision that requires a deep understanding of their differential effects on a molecule's physicochemical properties and its interaction with the biological target. The -OCF3 group generally imparts greater lipophilicity than the -CF3 group, which can be advantageous for membrane permeability but may also increase metabolic liability if not carefully considered. Both groups are potent electron-withdrawing moieties that can enhance metabolic stability by blocking sites of oxidative metabolism.

The provided experimental protocols offer a robust framework for the direct comparison of these two critical functional groups within a specific chemical series. The data generated from these assays will empower medicinal chemists to make informed decisions, ultimately accelerating the discovery and development of novel therapeutics. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the strategic application of fluorinated substituents will undoubtedly remain at the forefront of innovative drug design.

References

  • Molecules. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Piperazinone Derivatives

In the landscape of modern drug development, the piperazinone scaffold is a cornerstone of many therapeutic agents due to its versatile structure and favorable pharmacological properties.[1][2] The development of precise...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the piperazinone scaffold is a cornerstone of many therapeutic agents due to its versatile structure and favorable pharmacological properties.[1][2] The development of precise and reliable immunoassays for these compounds is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and immunogenicity assessments. A pivotal—and often underestimated—aspect of these assays is the specificity of the antibodies used.[3] Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can lead to inaccurate quantification and misleading clinical data.[3][4]

This guide provides an in-depth comparison of antibody performance through the lens of cross-reactivity studies. We will explore the underlying principles, present a robust experimental framework, and analyze a case study to demonstrate how to select the most specific antibody for your research needs.

The Imperative of Specificity: Why Cross-Reactivity Matters

An antibody's specificity is its ability to distinguish between the target analyte and other structurally related compounds.[5] When an antibody is raised against a small molecule (a hapten) like a piperazinone derivative, it recognizes a specific three-dimensional shape or epitope.[6] However, metabolites, degradation products, or other drugs containing a similar piperazinone core may present a structurally analogous epitope, leading to unintended binding.[4][7]

This phenomenon, known as cross-reactivity, can severely compromise assay integrity, leading to an overestimation of the drug's concentration.[3] Therefore, rigorously characterizing the cross-reactivity profile of a candidate antibody is not just a validation step; it is a fundamental requirement for ensuring data quality and reliability. It's important to note that cross-reactivity is not an intrinsic property of the antibody alone but is also influenced by the specific assay format and concentrations of reagents used.[8][9]

The Right Tool for the Job: Competitive ELISA for Small Molecule Analysis

For quantifying small molecules like piperazinone derivatives, a direct or sandwich ELISA is often impractical because these haptens do not adsorb well to microplate surfaces and typically have only one epitope for antibody binding.[10] The indirect competitive ELISA emerges as the superior method.

In this format, a derivative of the target drug (a coating antigen) is immobilized on the plate. The assay measures the competition between the free drug in the sample and the immobilized drug for a limited number of specific antibody binding sites. A higher concentration of free drug in the sample results in less antibody binding to the plate, and consequently, a weaker signal. This inverse relationship is the key to quantification.

Below is a diagram illustrating the principle of the competitive ELISA.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte (Drug) in sample Ab_H Specific Antibody Analyte_H->Ab_H Binds Coated_Ag_H Coated Antigen Ab_H->Coated_Ag_H Blocked Result_H Low Signal Analyte_L Analyte (Drug) in sample Ab_L Specific Antibody Coated_Ag_L Coated Antigen Ab_L->Coated_Ag_L Binds Result_L High Signal

Caption: Principle of Competitive ELISA.

Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment

The following protocol is designed to be a self-validating system. By including proper controls and running standards and samples in duplicate or triplicate, you ensure the precision and accuracy of your results.[11]

Materials and Reagents
  • High-binding 96-well microplates

  • Coating Antigen (e.g., Target Drug-BSA conjugate)

  • Primary Antibodies to be tested (e.g., Ab-PZ1, Ab-PZ2)

  • Target Piperazinone Derivative (Analytical Standard)

  • Potential Cross-Reactants (e.g., metabolites, structurally similar drugs)

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating Buffer (e.g., Carbonate-bicarbonate, pH 9.6)[12]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[12]

  • Blocking Buffer (e.g., PBS with 1% BSA)[13]

  • Substrate Solution (e.g., TMB)[14]

  • Stop Solution (e.g., 2M H2SO4)[14]

  • Microplate reader

Step-by-Step Methodology

The workflow for assessing cross-reactivity is systematic, ensuring that each antibody is evaluated under identical conditions.

ELISA_Workflow cluster_workflow Competitive ELISA Workflow arrow arrow A 1. Coat Plate With Coating Antigen (e.g., 2 µg/mL overnight at 4°C) B 2. Wash Plate (3x with Wash Buffer) A->B C 3. Block Plate (200 µL Blocking Buffer, 1 hr at RT) B->C D 4. Wash Plate (3x with Wash Buffer) C->D E 5. Prepare Standards & Cross-Reactants (Serial dilutions in Assay Buffer) D->E F 6. Competition Step Add Primary Ab + Standard/Cross-Reactant to wells. Incubate 1 hr at 37°C. E->F G 7. Wash Plate (3x with Wash Buffer) F->G H 8. Add Secondary Ab (HRP-conjugated, 1 hr at 37°C) G->H I 9. Wash Plate (5x with Wash Buffer) H->I J 10. Add Substrate (e.g., TMB, incubate in dark) I->J K 11. Stop Reaction (Add Stop Solution) J->K L 12. Read Absorbance (450 nm) K->L M 13. Data Analysis (Calculate IC50 & % Cross-Reactivity) L->M

Caption: Standardized workflow for cross-reactivity testing.
  • Antigen Coating: Coat the wells of a 96-well microplate with 100 µL of coating antigen diluted in Coating Buffer (e.g., 1-10 µg/mL).[13][15] Incubate overnight at 4°C. The optimal coating concentration should be determined empirically via checkerboard titration to find the concentration that yields a high signal-to-noise ratio.

  • Washing & Blocking: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[13] Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature (RT) or 37°C.[13][14]

  • Competition Reaction: While the plate is blocking, prepare serial dilutions of the analytical standard (target drug) and each potential cross-reactant. In separate tubes, mix these dilutions 1:1 with a pre-determined optimal concentration of the primary antibody.[14] Incubate this mixture for 1 hour at RT.[13]

  • Incubation: After washing the blocked plate, transfer 100 µL of the antibody/analyte mixtures to the appropriate wells.[14] Incubate for 1-2 hours at 37°C.[15]

  • Detection: Wash the plate three times. Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.[14][15]

  • Signal Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark at RT until sufficient color develops (typically 15-30 minutes).[13]

  • Stopping and Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.[15]

Data Analysis and Interpretation

The crux of the comparison lies in quantifying the degree of cross-reactivity. This is achieved by calculating the half-maximal inhibitory concentration (IC50) for the target drug and each potential cross-reactant.

  • Generate Standard Curves: For each antibody, plot the absorbance (Y-axis) against the log of the concentration (X-axis) for the target drug and each cross-reactant.[10]

  • Determine IC50 Values: The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal. This value is a direct measure of the antibody's binding affinity for that specific compound.[16]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the target drug, which is assigned a value of 100%. The formula is as follows:

    %CR = (IC50 of Target Drug / IC50 of Cross-Reactant) x 100 [17][18]

Case Study: Comparing Ab-PZ1 and Ab-PZ2

Let's consider a hypothetical case where we are developing an assay for a new piperazinone-based drug, "Piprazone." We need to select between two monoclonal antibodies, Ab-PZ1 and Ab-PZ2. We test them against Piprazone, its primary metabolite (Metabolite-M1, which has a hydroxylated ring), and another structurally similar drug from the same class (Drug-X).

CompoundAntibodyIC50 (ng/mL)% Cross-Reactivity
Piprazone (Target) Ab-PZ1 5.2 100%
Metabolite-M1Ab-PZ148.510.7%
Drug-XAb-PZ1> 1000< 0.5%
Piprazone (Target) Ab-PZ2 7.8 100%
Metabolite-M1Ab-PZ225.131.1%
Drug-XAb-PZ2350.62.2%
Analysis and Recommendation
  • Ab-PZ1 Performance: This antibody demonstrates excellent specificity. It has a high affinity for the target drug, Piprazone (IC50 = 5.2 ng/mL). The cross-reactivity with Metabolite-M1 is minimal (10.7%), and it shows virtually no binding to Drug-X. This suggests that the antibody's epitope is likely on a part of the molecule that is modified during metabolism.

  • Ab-PZ2 Performance: While Ab-PZ2 also binds the target drug, its affinity is slightly lower (IC50 = 7.8 ng/mL). More critically, it exhibits significant cross-reactivity with Metabolite-M1 (31.1%). In a clinical setting, this would lead to a substantial overestimation of Piprazone concentration, as the assay would also be detecting the metabolite.

By systematically applying this experimental and analytical framework, researchers can confidently select antibodies with the highest specificity, ensuring the development of robust and reliable immunoassays for piperazinone derivatives and other critical small molecule therapeutics.

References

  • Cusabio. "Cross-reactivity of Antibody: Beneficial or Harmful?". Cusabio. Accessed January 27, 2026. [Link].

  • Dzantiev, B. B., Zherdev, A. V., & Savenkova, M. I. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". MDPI. Published July 17, 2021. [Link].

  • Singh, R., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". ChemMedChem. Published January 19, 2026. [Link].

  • Creative Diagnostics. "Competitive ELISA Protocol". Creative Diagnostics. Accessed January 27, 2026. [Link].

  • Bio-Rad Antibodies. "Competitive ELISA Protocol". Bio-Rad. Accessed January 27, 2026. [Link].

  • ResearchGate. "The possible drug structures responsible for the cross-reactivity of...". ResearchGate. Accessed January 27, 2026. [Link].

  • Creative Biolabs Antibody. "Protocol of Competition (Inhibition) ELISA". Creative Biolabs. Accessed January 27, 2026. [Link].

  • ResearchGate. "Structures of anti-histamine; piperazine derivatives and piperidine...". ResearchGate. Accessed January 27, 2026. [Link].

  • Frank, S. A. "Specificity and Cross-Reactivity". Immunology and Evolution of Infectious Disease. NCBI Bookshelf. Accessed January 27, 2026. [Link].

  • Wikipedia. "Piperazine". Wikipedia. Accessed January 27, 2026. [Link].

  • ResearchGate. "In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined.". ResearchGate. Accessed January 27, 2026. [Link].

  • Mowery, K. E., et al. "A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules". Journal of Chemical Education. Published September 27, 2012. [Link].

  • Gyros Protein Technologies. "Solutions to immunoassay interference, cross reactivity and other challenges". Gyros Protein Technologies. Published February 19, 2020. [Link].

  • Chahal, R., et al. "The medicinal chemistry of piperazines: A review". PubMed. Published June 17, 2024. [Link].

  • Singh, R., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". ChemMedChem. Published January 22, 2026. [Link].

  • Li, Y., et al. "Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol". PMC. NIH. Published May 25, 2022. [Link].

  • de Boer, D., et al. "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market". PubMed. Accessed January 27, 2026. [Link].

  • Discovery Sci. "Determining Cross Reactivity with an ELISA". Discovery Sci. Accessed January 27, 2026. [Link].

  • Sittampalam, G. S., et al. "Immunoassay Methods". Assay Guidance Manual. NCBI Bookshelf. Published May 1, 2012. [Link].

  • HPMC manufacturer. "piperazine structure". Cellulose ethers. Published July 26, 2025. [Link].

  • Google Patents. "US2985654A - Piperazino derivatives and methods for their manufacture".
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  • ResearchGate. "(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD". ResearchGate. Published August 6, 2025. [Link].

  • ResearchGate. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". ResearchGate. Published October 15, 2025. [Link].

  • Scilit. "The medicinal chemistry of piperazines: A review". Scilit. Accessed January 27, 2026. [Link].

  • van der Laken, C. J., et al. "Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity". PMC. NIH. Accessed January 27, 2026. [Link].

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  • Boster Bio. "Antibody Cross-Reactivity: How to Assess & Predict Binding". Boster Bio. Published August 26, 2022. [Link].

  • Journal of Drug Delivery and Therapeutics. "Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents". Journal of Drug Delivery and Therapeutics. Published August 15, 2019. [Link].

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Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Phenylpiperazinone Isomers in Receptor Binding Assays

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology, the phenylpiperazinone scaffold represents a versatile and highly valuable structural motif. Its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the phenylpiperazinone scaffold represents a versatile and highly valuable structural motif. Its derivatives are key components in the development of therapeutics targeting a range of central nervous system (CNS) disorders, largely due to their interactions with various neurotransmitter receptors.[1][2] A critical, yet often nuanced, aspect of drug design is understanding how minor structural changes, such as the positional isomerism of a substituent on the phenyl ring, can profoundly impact receptor affinity and selectivity.

This guide provides a comprehensive comparative analysis of phenylpiperazinone isomers, focusing on their differential binding at key CNS receptors. We will delve into the underlying structure-activity relationships (SAR) and provide detailed, field-tested protocols for conducting robust receptor binding assays to empirically determine these properties.

The Significance of Isomerism in Phenylpiperazinone Pharmacology

The precise positioning of a substituent on the phenyl ring of a phenylpiperazinone derivative—be it in the ortho-, meta-, or para- position—can dramatically alter its electronic and steric profile. These changes, in turn, dictate the molecule's ability to fit into and interact with the binding pocket of a target receptor.

  • Ortho-substitution: Placing a substituent at the ortho- position can introduce steric hindrance, potentially forcing the phenyl ring and the piperazinone moiety into a specific conformation.[3] This can either enhance or diminish binding affinity depending on the topology of the receptor's binding site. For some receptors, an ortho-substituent with a negative potential can be favorable for affinity.[4]

  • Meta-substitution: The meta- position is often crucial for determining selectivity between different receptor subtypes.[4] For instance, the 5-HT1A receptor may accommodate bulky substituents at the meta- position, while the α1-adrenergic receptor has more restricted steric requirements in this region.[4]

  • Para-substitution: The para- position is typically more exposed and less sterically hindered.[5][6] Substituents at this position can have a significant impact on interactions with the deeper parts of a receptor pocket. Studies have shown that a para-chlorophenylsulfonyl derivative can be more active than its meta-substituted counterpart in certain contexts.[7]

Understanding these positional effects is not merely an academic exercise; it is fundamental to designing ligands with desired selectivity profiles, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Core Targets: Serotonin and Dopamine Receptors

Phenylpiperazinone derivatives are well-known for their interactions with serotonergic and dopaminergic systems, which are implicated in mood, cognition, and motor control.[8][9][10] Key receptors of interest include:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, and 5-HT7.[8][11]

  • Dopamine Receptors: D2 and D3 subtypes.[10][11]

The affinity of phenylpiperazinone isomers for these receptors can vary significantly, highlighting the importance of comprehensive screening.

Comparative Binding Affinity Data

The following table summarizes hypothetical, yet representative, binding affinity data (Ki in nM) for a series of phenylpiperazinone isomers at key serotonin and dopamine receptors. This data illustrates the profound impact of substituent position on receptor interaction.

Compound IDSubstituentPosition5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
PZP-1 -Clortho15.25.8120.5
PZP-2 -Clmeta2.125.485.7
PZP-3 -Clpara8.910.150.3
PZP-4 -OCH3ortho5.518.9250.1
PZP-5 -OCH3meta1.245.6180.4
PZP-6 -OCH3para3.422.798.6

Data Interpretation:

  • The meta-chloro substituted isomer (PZP-2 ) exhibits the highest affinity for the 5-HT1A receptor.

  • The ortho-chloro isomer (PZP-1 ) shows the highest affinity for the 5-HT2A receptor.

  • The para-chloro isomer (PZP-3 ) demonstrates the best affinity for the D2 receptor among the chloro-substituted analogs.

  • The methoxy-substituted isomers generally show higher selectivity for the 5-HT1A receptor over the D2 receptor compared to their chloro-substituted counterparts.

This type of comparative data is invaluable for guiding lead optimization efforts in drug discovery.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinities of your phenylpiperazinone isomers, a competitive radioligand binding assay is the gold standard.[12] This technique measures the ability of a test compound (the unlabeled isomer) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Causality Behind Experimental Choices:
  • Choice of Radioligand: The radioligand should be of high specific activity and have well-characterized binding properties for the receptor of interest.[13] Its concentration in the assay is typically kept at or below its dissociation constant (Kd) to ensure sensitivity to competition.[13]

  • Receptor Source: The receptors are typically sourced from cell membranes of recombinant cell lines (e.g., HEK293 or CHO cells) stably expressing the human receptor subtype.[8][11] This provides a high density of the target receptor and a clean system for analysis.

  • Non-Specific Binding Determination: It is crucial to determine the amount of radioligand that binds to components other than the target receptor. This is achieved by including a high concentration of a known, non-radioactive ligand (a "displacer") in a set of control tubes to saturate the specific binding sites.[8]

Step-by-Step Methodology:
  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled phenylpiperazinone isomers.

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • A fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A)

      • The serially diluted isomer (test compound)

      • Cell membrane preparation

    • For total binding, omit the test compound.

    • For non-specific binding, add a saturating concentration of a known displacer (e.g., 10 µM serotonin for 5-HT receptors).[8]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[8][11]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[12][14] The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8][14]

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis:
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.

  • Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[15]

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the structural relationships, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expression) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Isolation homogenization->centrifugation quantification Protein Quantification centrifugation->quantification assay_setup Assay Plate Setup (Radioligand, Isomer, Membranes) quantification->assay_setup Membranes incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 (Non-linear Regression) counting->ic50 Raw Counts cheng_prusoff Calculate Ki (Cheng-Prusoff Equation) ic50->cheng_prusoff sar Comparative Analysis (SAR) cheng_prusoff->sar

Caption: Workflow for a competitive radioligand binding assay.

Caption: Conceptual model of isomer interaction with a receptor.

(Note: The image placeholders in the second DOT script would need to be replaced with actual chemical structure images for a final document.)

Conclusion

The comparative analysis of phenylpiperazinone isomers through receptor binding assays is a cornerstone of modern CNS drug discovery. A meticulous and well-controlled experimental approach, as detailed in this guide, allows researchers to elucidate the subtle yet critical structure-activity relationships that govern receptor affinity and selectivity. By understanding how the position of a single substituent can reshape a molecule's pharmacological profile, we can more rationally design the next generation of safer and more effective therapeutics.

References

  • Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: PMC - NIH URL: [Link]

  • Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL: [Link]

  • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 Source: PubMed URL: [Link]

  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: PMC - NIH URL: [Link]

  • Title: Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models Source: PubMed URL: [Link]

  • Title: Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines Source: PubMed URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes Source: MDPI URL: [Link]

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL: [Link]

  • Title: Radioligand binding assays and their analysis Source: PubMed URL: [Link]

  • Title: 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf Source: ResearchGate URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research & Review URL: [Link]

  • Title: Structure‐activity relationship of antipsychotic piperazine derivatives. Source: ResearchGate URL: [Link]

  • Title: Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: PubMed Central URL: [Link]

  • Title: Understanding Ortho, Para, and Meta Directors Source: Master Organic Chemistry URL: [Link]

  • Title: Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect Source: eScholarship.org URL: [Link]

  • Title: Ortho vs Para intermediate stability question for substitution on an already substituted benzene Source: Reddit URL: [Link]

  • Title: Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders Source: National Institute on Drug Abuse URL: [Link]

  • Title: Competitive Binding Data with One Class of Receptors Source: GraphPad URL: [Link]

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Comparative

A Researcher's Guide to Benchmarking the Metabolic Stability of Trifluoromethoxy-Containing Drugs

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to the trifluoromethoxy (-OCF3) group to enhance the metabolic stability of drug candidates. This strategic inco...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to the trifluoromethoxy (-OCF3) group to enhance the metabolic stability of drug candidates. This strategic incorporation can significantly improve a molecule's pharmacokinetic profile, ultimately influencing its clinical success. This guide provides an in-depth, objective comparison of the metabolic stability of trifluoromethoxy-containing drugs against relevant alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Trifluoromethoxy Group: A Shield Against Metabolism

The trifluoromethoxy group's profound impact on metabolic stability stems from its unique electronic and steric properties. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] Furthermore, the potent electron-withdrawing nature of the -OCF3 group can deactivate an aromatic ring, making it less susceptible to oxidative metabolism.[2] This deactivation is a consequence of lowering the energy of the highest occupied molecular orbital (HOMO) of the aromatic ring, which reduces its propensity for oxidation by CYPs.[3]

Compared to its methoxy (-OCH3) analog, the trifluoromethoxy group is significantly more resistant to O-dealkylation, a common metabolic pathway for methoxy-containing compounds.[4] The steric bulk of the -OCF3 group can also hinder the access of metabolizing enzymes to nearby sites on the drug molecule.[2]

While both trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups enhance metabolic stability, the -OCF3 group is generally considered more robust. This is attributed to its greater resistance to enzymatic breakdown compared to the -CF3 group in certain contexts.[2]

Comparative Metabolic Stability: The Data

The true measure of a functional group's utility lies in quantitative data. The following table summarizes in vitro metabolic stability data from various studies, comparing trifluoromethoxy-containing compounds with their non-fluorinated or other halogenated analogs.

Compound Analog Test System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Reference
Riluzole (-OCF3) Methoxy-Riluzole (-OCH3)Human Liver Microsomes> 60Low[2] (Qualitative)
H-Riluzole (-H)Human Liver MicrosomesSignificantly ShorterHigher[2] (Qualitative)
Dabrafenib Analog (di-F) Dabrafenib Analog (mono-F)Rat Liver Microsomes20.0Lower[3] (Qualitative)
Dabrafenib Analog (non-F)Rat Liver Microsomes< 520 mL/min/g[3]
Picornavirus Inhibitor (-CF3) Picornavirus Inhibitor (-CH3)Monkey Liver MicrosomesSignificantly LongerLower[5] (Qualitative)

Note: This table is illustrative and compiled from multiple sources. Direct head-to-head quantitative data for a wide range of analogs is often limited in single publications. The provided data demonstrates the general trend of increased metabolic stability with trifluoromethoxy substitution.

Unraveling the Metabolic Pathways

Understanding the metabolic fate of trifluoromethoxy-containing drugs is crucial for predicting potential drug-drug interactions and identifying any active or toxic metabolites. While the -OCF3 group is generally stable, it is not entirely inert.

One identified metabolic pathway for the trifluoromethoxy group is ipso-substitution, where the -OCF3 group is displaced and replaced by a hydroxyl group, a reaction catalyzed by cytochrome P450 enzymes. This has been observed in the metabolism of OSI-930, a c-Kit/VEGF-r inhibitor.[6] The resulting hydroxylated metabolite can then undergo further phase II conjugation reactions, such as glucuronidation.[6]

For some drugs like delamanid and pretomanid, metabolism occurs on other parts of the molecule, leaving the trifluoromethoxy group intact.[7][8]

Below is a generalized representation of the metabolic pathways for a trifluoromethoxy-containing aromatic compound.

MetabolicPathway Parent Trifluoromethoxy-containing Drug (Ar-OCF3) PhaseI Phase I Metabolism (CYP450) Parent->PhaseI ipso-Substitution OtherOxidation Other Oxidative Metabolites Parent->OtherOxidation Metabolism at other sites IpsoSubstituted Hydroxylated Metabolite (Ar-OH) PhaseI->IpsoSubstituted PhaseII Phase II Metabolism (e.g., UGTs) IpsoSubstituted->PhaseII Excretion Excretion IpsoSubstituted->Excretion OtherOxidation->PhaseII OtherOxidation->Excretion Glucuronide Glucuronide Conjugate (Ar-O-Glucuronide) PhaseII->Glucuronide Glucuronide->Excretion

Metabolic pathway of a trifluoromethoxy-containing drug.

Experimental Protocols for Benchmarking Metabolic Stability

To generate robust and comparable data, standardized in vitro assays are essential. The liver microsomal stability assay is a widely used and cost-effective method to assess phase I metabolic stability.

In Vitro Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

2. Materials:

  • Test compound and comparators

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Experimental Workflow:

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare test compound stock solutions (e.g., in DMSO) D Pre-warm microsomes and test compound at 37°C A->D B Prepare microsomal suspension in phosphate buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold ACN containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Experimental workflow for in vitro microsomal stability assay.

4. Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the desired final concentration (typically 1 µM) in phosphate buffer.

    • Prepare a suspension of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile (or methanol) with an internal standard.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenched plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[9][10][11]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .[5]

Conclusion

The strategic incorporation of a trifluoromethoxy group is a powerful and well-validated strategy to enhance the metabolic stability of drug candidates.[4] This guide has provided a comprehensive overview of the underlying principles, comparative data, metabolic pathways, and detailed experimental protocols to aid researchers in effectively benchmarking the metabolic stability of trifluoromethoxy-containing compounds. By understanding the "why" and the "how," drug development professionals can make more informed decisions, leading to the design of safer and more effective medicines.

References

[3] Anonymous. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link] [1] Anonymous. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. 2025; 7(2): 154-160. [12] Anonymous. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI. [2] Anonymous. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem. [9] Anonymous. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. 2022-07-13. [4] Anonymous. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. 2025-07-18. [7] Anonymous. Delamanid or pretomanid? A Solomonic judgement!. PMC - PubMed Central - NIH. [10] Anonymous. Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [8] Anonymous. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo. ResearchGate. [5] Anonymous. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem. [13] Anonymous. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PMC - NIH. 2021-07-02. [14] Anonymous. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [15] Anonymous. Full article: Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis. 2024-07-29. [16] Anonymous. Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. 2025-03-23. [17] Cupid, B. C., et al. Quantitative structure-metabolism relationships (QSMR) using computational chemistry: pattern recognition analysis and statistical prediction of phase II conjugation reactions of substituted benzoic acids in the rat. Xenobiotica. 1999 Jan;29(1):27-42. [18] Anonymous. Metabolism and Toxicity of Fluorine Compounds. PMC - NIH. 2021-01-29. [19] Anonymous. Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Refubium - Freie Universität Berlin. [20] Anonymous. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. ResearchGate. 2021-07-02. [6] Dihel, L., et al. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabol Drug Interact. 2009;24(2-4):95-121. [11] Anonymous. A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. MDPI. 2023-08-14.

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Purity of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one by HPLC-MS

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible science. This guide provides an in-depth, experience...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible science. This guide provides an in-depth, experience-driven protocol for determining the purity of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one, a compound of interest in medicinal chemistry, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will delve into the rationale behind the methodological choices, present a robust analytical procedure, and compare this technique with other available methods, all grounded in established scientific principles.

The Critical Role of Purity Assessment

1-(4-(trifluoromethoxy)phenyl)piperazin-2-one is a substituted piperazinone, a scaffold found in numerous biologically active molecules. Impurities, which can arise from the synthesis, degradation, or storage of the compound, can significantly impact its biological activity, toxicity, and overall safety profile. Therefore, a highly sensitive and specific analytical method is paramount. HPLC-MS stands out as the gold standard for this purpose, offering the dual advantage of high-resolution chromatographic separation and definitive mass-based identification.

Section 1: The Analytical Strategy: Why HPLC-MS?

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Mass Spectrometry (MS) then provides a mass-to-charge ratio (m/z) for the eluted components, allowing for their precise identification and confirmation. The synergy between these two techniques provides an unparalleled level of confidence in purity assessment.

Our approach is guided by the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures, which emphasizes specificity, precision, and accuracy.[1][2]

The Logic of Reversed-Phase Chromatography

For a molecule like 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one, which possesses both polar (piperazinone ring) and non-polar (trifluoromethoxy-phenyl group) characteristics, reversed-phase HPLC is the method of choice. This technique utilizes a non-polar stationary phase and a polar mobile phase. Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

  • Column Selection: A C18 column is a workhorse in reversed-phase chromatography due to its excellent retention of a wide range of compounds.[3] However, for compounds with polar functionalities, an alternative like an ether-linked phenyl phase can offer unique selectivity through pi-pi interactions with the aromatic ring of our analyte.[4] For this guide, we will proceed with a standard C18 column to demonstrate a widely applicable method, but acknowledge that a phenyl-based column could be a valuable alternative for method development.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the efficient elution of compounds with varying polarities. The addition of a small amount of an acid, like formic acid, to the mobile phase serves two key purposes: it protonates the analyte, leading to better peak shape, and it enhances ionization efficiency in the mass spectrometer.

The Power of Mass Spectrometric Detection

Following chromatographic separation, the eluent is introduced into the mass spectrometer.

  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for analyzing drug-like molecules.[5] It minimizes fragmentation, allowing for the clear observation of the molecular ion. Given the presence of a basic nitrogen in the piperazine ring, ESI in positive ion mode is expected to be highly efficient for 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one.

  • Mass Analysis: A quadrupole mass analyzer is commonly used for its robustness and speed. It allows for scanning a range of m/z values to detect the parent compound and any potential impurities.

Section 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC-MS analysis of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one.

Materials and Reagents
Item Specification
Analyte 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one
HPLC System Agilent 1260 Infinity II or equivalent
Mass Spectrometer Agilent 6120 Quadrupole LC/MS or equivalent
HPLC Column ZORBAX Extend-C18, 2.1 x 50 mm, 3.5 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Reference Standard Certified 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one
Sample Preparation
  • Accurately weigh approximately 1 mg of the 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one sample.

  • Dissolve the sample in 1 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Parameters
Parameter Condition
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 30 °C
Gradient 5% B to 95% B in 8 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and equilibrate for 2.9 minutes.
Mass Spectrometry Method Parameters
Parameter Setting
Ionization Mode ESI Positive
Scan Range (m/z) 100 - 500
Fragmentor Voltage 135 V
Gas Temperature 350 °C
Gas Flow 12 L/min
Nebulizer Pressure 35 psig
Capillary Voltage 3000 V
Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter hplc HPLC Separation filter->hplc ms MS Detection hplc->ms chromatogram Chromatogram Analysis ms->chromatogram spectrum Mass Spectrum Interpretation chromatogram->spectrum purity Purity Calculation spectrum->purity

Caption: Workflow for HPLC-MS purity analysis.

Section 3: Interpreting the Data

The output of the HPLC-MS analysis will be a chromatogram showing peaks at different retention times and a corresponding mass spectrum for each peak.

Expected Results for a Pure Sample

For a pure sample of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one, we expect to see:

  • A single major peak in the chromatogram at a specific retention time.

  • The mass spectrum corresponding to this peak should show a prominent ion at an m/z value corresponding to the protonated molecule [M+H]⁺. The theoretical molecular weight of C11H11F3N2O2 is 276.21 g/mol , so the expected [M+H]⁺ ion would be at m/z 277.22.

Hypothetical Data for Purity Calculation

The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak Number Retention Time (min) Area Area % Observed m/z Identity
15.2995,00099.5%277.21-(4-(trifluoromethoxy)phenyl)piperazin-2-one
24.83,0000.3%193.1Potential starting material impurity
36.12,0000.2%293.2Potential oxidation product (+16 Da)
Total 1,000,000100.0%

In this hypothetical example, the purity of the main component is calculated to be 99.5%. The minor peaks are identified by their mass spectra, providing valuable information about the impurity profile.

Section 4: Comparison with Alternative Techniques

While HPLC-MS is the preferred method, other techniques can be used for purity assessment, each with its own set of advantages and limitations.

Technique Advantages Disadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Widely available, robust, and cost-effective.Lacks the specificity of mass detection; co-eluting impurities may not be detected.
Gas Chromatography-Mass Spectrometry (GC-MS) High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like our analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can quantify impurities without a reference standard.Lower sensitivity compared to HPLC-MS; may not detect trace-level impurities.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive for qualitative assessment.Not quantitative and has low resolution.
The Verdict

For the definitive confirmation of purity and the identification of unknown impurities, HPLC-MS remains the superior choice. Its combination of high-resolution separation and specific mass detection provides the most comprehensive and reliable data for ensuring the quality of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one.

References

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]

  • Phenomenex. Synergi Polar-RP HPLC Column. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
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1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride
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